Methyl 2,3,5-trichloro-4-methylbenzoate
Description
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Properties
IUPAC Name |
methyl 2,3,5-trichloro-4-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O2/c1-4-6(10)3-5(9(13)14-2)8(12)7(4)11/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQUYAWRQYGEOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)Cl)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2,3,5-Trichloro-4-methylbenzoic Acid Methyl Ester: Synthesis, Characterization, and Scientific Context
This guide provides an in-depth exploration of 2,3,5-trichloro-4-methylbenzoic acid methyl ester, a halogenated aromatic compound of interest in synthetic chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles, synthesis protocols, and analytical characterization of this molecule. Our approach is grounded in established chemical theory and validated experimental practices, ensuring a trustworthy and authoritative resource.
Introduction and Molecular Overview
2,3,5-Trichloro-4-methylbenzoic acid methyl ester is a derivative of benzoic acid, characterized by a heavily substituted aromatic ring containing three chlorine atoms and a methyl group, in addition to the methyl ester functional group. The specific substitution pattern on the benzene ring dictates its electronic properties, steric hindrance, and overall reactivity. Understanding this structure is paramount to predicting its behavior in chemical reactions and its potential applications.
The strategic placement of electron-withdrawing chlorine atoms and an electron-donating methyl group creates a unique electronic environment on the aromatic ring. This substitution can influence the reactivity of the ester group and the aromatic ring itself in further chemical transformations.
Below is the chemical structure of the target molecule, which serves as the focal point of this guide.
Caption: Chemical structure of 2,3,5-trichloro-4-methylbenzoic acid methyl ester.
Physicochemical Properties
A summary of the key physicochemical properties of the parent carboxylic acid, 2,3,5-trichloro-4-methylbenzoic acid, is provided below. The properties of the methyl ester are predicted to be similar, with adjustments for the ester functional group (e.g., increased volatility, lower melting point, and lack of acidity).
| Property | Value (for the parent carboxylic acid) | Source |
| CAS Number | 89978-34-7 | [1] |
| Molecular Formula | C₈H₅Cl₃O₂ | [1] |
| Molecular Weight | 239.48 g/mol | [1] |
| IUPAC Name | 2,3,5-trichloro-4-methylbenzoic acid | [1] |
| SMILES | O=C(O)C1=CC(Cl)=C(C)C(Cl)=C1Cl | [1] |
Synthesis Protocol: Fischer Esterification
The most direct and industrially scalable method for the preparation of 2,3,5-trichloro-4-methylbenzoic acid methyl ester is the Fischer esterification of its corresponding carboxylic acid. This classic reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol.[2][3]
Reaction Principle
Fischer esterification is a reversible reaction.[4] To drive the equilibrium towards the formation of the ester, an excess of the alcohol (in this case, methanol) is typically used. The acid catalyst, commonly concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[3][5]
Caption: Generalized mechanism of Fischer Esterification.
Experimental Procedure
Materials:
-
2,3,5-trichloro-4-methylbenzoic acid
-
Anhydrous methanol (reagent grade)
-
Concentrated sulfuric acid (98%)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,3,5-trichloro-4-methylbenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).[6] Place a magnetic stir bar in the flask.
-
Catalyst Addition: While stirring, slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.[4] An exothermic reaction may be observed.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[6] Continue refluxing for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Extraction: After cooling the reaction mixture to room temperature, carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.[4] Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous phase).
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then with brine.[6] This removes any remaining acid and water-soluble impurities.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl ester.[4]
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Caption: Workflow for the synthesis of the target ester.
Spectroscopic Characterization
The structural elucidation of the synthesized 2,3,5-trichloro-4-methylbenzoic acid methyl ester relies on a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of structurally similar compounds.[7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methyl group on the aromatic ring will appear as a singlet, likely in the range of δ 2.3-2.5 ppm. The methyl group of the ester will also be a singlet, typically found further downfield around δ 3.9 ppm. The single aromatic proton will appear as a singlet in the aromatic region (δ 7.0-8.0 ppm).
-
¹³C NMR: The carbon NMR will show distinct signals for each carbon atom. The ester carbonyl carbon is expected around δ 165-170 ppm. The methyl ester carbon should appear around δ 52 ppm. The aromatic carbons will have signals in the δ 125-145 ppm range, with their exact chemical shifts influenced by the chlorine and methyl substituents. The methyl group on the ring will have a signal around δ 20-22 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the ester group, typically in the region of 1720-1740 cm⁻¹. Other characteristic peaks will include C-O stretching vibrations around 1250-1300 cm⁻¹ and C-H stretching of the methyl and aromatic groups around 2900-3100 cm⁻¹. The C-Cl stretching vibrations will be observed in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A key feature will be the isotopic pattern of the molecular ion peak due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This will result in a characteristic cluster of peaks (M⁺, M+2, M+4, M+6). Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) to give a [M-31]⁺ peak, and the loss of the entire ester functional group.[10]
Summary of Expected Spectroscopic Data
| Technique | Expected Key Signals |
| ¹H NMR | Singlet (aromatic H), Singlet (ester -OCH₃), Singlet (ring -CH₃) |
| ¹³C NMR | Carbonyl (C=O), Aromatic carbons, Ester (-OCH₃), Ring (-CH₃) |
| IR (cm⁻¹) | ~1730 (C=O stretch), ~1275 (C-O stretch), ~2950 (C-H stretch) |
| Mass Spec (m/z) | Molecular ion peak with characteristic chlorine isotope pattern, [M-31]⁺ |
Safety, Handling, and Storage
As with all chlorinated organic compounds, 2,3,5-trichloro-4-methylbenzoic acid methyl ester should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This guide has provided a detailed technical overview of 2,3,5-trichloro-4-methylbenzoic acid methyl ester, with a focus on its synthesis via Fischer esterification and its structural characterization using modern spectroscopic methods. The protocols and data presented herein are based on established chemical principles and serve as a reliable resource for researchers in the field. The unique substitution pattern of this molecule makes it an interesting candidate for further investigation in various areas of chemical synthesis and materials science.
References
-
Hejazy, M., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. ResearchGate. Retrieved February 12, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of benzoic acid methyl ester. Retrieved February 12, 2026, from [Link]
- Google Patents. (2019). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved February 12, 2026, from [Link]
-
PrepChem.com. (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester). Retrieved February 12, 2026, from [Link]
-
PubChem. (n.d.). 2-Chloro-4-methylbenzoic acid. Retrieved February 12, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 12, 2026, from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved February 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved February 12, 2026, from [Link]
-
University of California, Irvine. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved February 12, 2026, from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted). Retrieved February 12, 2026, from [Link]
-
Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid. Retrieved February 12, 2026, from [Link]
-
PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved February 12, 2026, from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 4-methyl-, methyl ester. Retrieved February 12, 2026, from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 12, 2026, from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 4-chloro-, methyl ester. Retrieved February 12, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-methyl-benzoic acid methyl ester. Retrieved February 12, 2026, from [Link]
-
Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved February 12, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 12, 2026, from [Link]
Sources
- 1. 2,3,5-trichloro-4-methylbenzoic acid 95% | CAS: 89978-34-7 | AChemBlock [achemblock.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. prepchem.com [prepchem.com]
- 7. rsc.org [rsc.org]
- 8. Methyl 4-methylbenzoate | C9H10O2 | CID 7455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Benzoic acid, 4-chloro-, methyl ester [webbook.nist.gov]
Solvation Thermodynamics and Process Engineering for Methyl 2,3,5-trichloro-4-methylbenzoate
Topic: Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Formulation Scientists, and R&D Engineers.
Executive Summary
Methyl 2,3,5-trichloro-4-methylbenzoate (often referred to as Methyl 2,3,5-trichloro-p-toluate) represents a class of highly lipophilic, halogenated aromatic esters used frequently as intermediates in the synthesis of agrochemicals and specialized active pharmaceutical ingredients (APIs).
Due to the steric bulk of three chlorine atoms and the hydrophobicity of the ester moiety, this molecule presents specific challenges in process development: negligible aqueous solubility and complex crystallization kinetics . This guide provides a technical framework for solvent selection, solubility profiling, and recrystallization strategies, moving beyond simple data lookup to first-principles process design.
Physicochemical Profiling & Solubility Prediction
To optimize solvent systems, we must first deconstruct the solute’s molecular interaction potential.
-
Lipophilicity (LogP): The addition of three chlorine atoms to the methyl p-toluate scaffold significantly increases the partition coefficient. While Methyl p-toluate has a LogP of ~2.7, the trichloro- analog is predicted to have a LogP > 4.5. This dictates a strict "Like Dissolves Like" behavior.
-
Crystal Lattice Energy: The symmetry provided by the 2,3,5-substitution pattern often results in higher melting points and lattice energies compared to mono-substituted analogs, requiring higher temperatures or stronger solvents to break the crystal lattice.
Predicted Solubility Profile (Semi-Quantitative)
| Solvent Class | Specific Solvent | Predicted Solubility (RT) | Interaction Mechanism | Application Utility |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>200 g/L) | Dispersion forces & Halogen bonding | Reaction medium; Liquid-Liquid Extraction. |
| Aromatic | Toluene, Xylene | High (>100 g/L) | Reaction solvent; Azeotropic drying. | |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to High | Dipole-Dipole | General solvating agent; Chromatography. |
| Alcohols | Methanol, Isopropanol | Temperature Dependent | H-Bonding (Solvent) vs. Hydrophobic (Solute) | Ideal for Recrystallization. High solubility at boiling; low at RT. |
| Alkanes | Hexane, Heptane | Low to Moderate | Van der Waals only | Anti-solvent. Used to crash out product. |
| Water | Water | Negligible (<0.1 mg/L) | Hydrophobic effect | Washing inorganic salts; Anti-solvent. |
Process Insight: The high solubility in DCM makes it excellent for extraction but poor for crystallization. The steep solubility curve in Methanol or Ethanol makes them the primary candidates for purification.
Technical Workflow: Gravimetric Solubility Determination
Relying on literature values for niche intermediates is risky due to batch-to-batch polymorphism. The following protocol is a self-validating system to determine exact solubility limits in your specific lot.
Protocol: Dynamic Saturation Method
-
Preparation: Weigh 500 mg of Methyl 2,3,5-trichloro-4-methylbenzoate into a sequence of crimp-top HPLC vials.
-
Solvent Addition: Add specific solvents (MeOH, Toluene, Heptane) in incremental volumes (e.g., 500
L) while maintaining the system at a fixed temperature (e.g., 25°C) using a thermal block. -
Equilibration: Agitate at 500 RPM for 24 hours.
-
Filtration: Filter the supernatant through a 0.45
m PTFE syringe filter (pre-heated to the same temperature to prevent crashing out). -
Quantification:
-
Method A (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.
-
Method B (HPLC): Dilute filtrate with Acetonitrile and quantify against a standard curve.
-
Visualization: Solubility Screening Decision Tree
Figure 1: Decision logic for selecting the optimal crystallization technique based on initial solubility observations.
Process Engineering: Recrystallization Strategies
For this specific chlorinated ester, two solvent systems are dominant in industrial applications.
System A: Single Solvent (Methanol or Ethanol)
-
Mechanism: The ester is sparingly soluble in cold alcohol but highly soluble in hot alcohol.
-
Procedure:
-
Suspend crude solid in Methanol (approx. 3-5 mL per gram).
-
Heat to reflux (64.7°C). If solid remains, add MeOH in 0.5 mL increments until clear.
-
Critical Step: Allow to cool slowly to Room Temperature (RT) with gentle stirring. Rapid cooling traps impurities.
-
Chill to 0-4°C to maximize yield.
-
Filter and wash with cold Methanol.
-
System B: Binary Solvent (Toluene / Heptane)
-
Mechanism: Toluene dissolves the aromatic core; Heptane acts as the anti-solvent to reduce solubility limit.
-
Procedure:
-
Dissolve crude solid in minimum hot Toluene (approx. 1 mL per gram).
-
Slowly add hot Heptane until persistent cloudiness (turbidity) appears.
-
Add one drop of Toluene to clear the solution.
-
Cool slowly. The chlorinated ester will crystallize as the temperature drops and the dielectric constant of the mixture becomes unfavorable.
-
Visualization: Recrystallization Workflow
Figure 2: Standard Unit Operation flow for purification of chlorinated benzoates.
References & Authoritative Sources
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 2-chloro-4-methylbenzoate (Analog). Retrieved from .
-
Sigma-Aldrich (2025). Methyl p-toluate Product Specification & Physical Properties. Retrieved from .
-
ChemicalBook (2025). Methyl Benzoate General Solubility Data. Retrieved from .
-
Org. Synth. (2019). Synthesis of 4-Methylbenzoate Derivatives.[1] Organic Syntheses, 96, 137-149. Retrieved from .
-
Mettler Toledo. Recrystallization Guide: Solvents and Thermodynamics. Retrieved from .
Disclaimer: This guide is based on structure-property relationship modeling and standard chemical engineering principles for chlorinated aromatic esters. Always consult specific Safety Data Sheets (SDS) and perform small-scale safety screens before scaling up.
Sources
Technical Safety & Handling Guide: Methyl 2,3,5-trichloro-4-methylbenzoate
CAS No: 203573-15-3 | Formula: C₉H₇Cl₃O₂ | MW: 253.51 g/mol
Executive Summary
Methyl 2,3,5-trichloro-4-methylbenzoate is a specialized halogenated aromatic ester used primarily as an intermediate in the synthesis of agrochemicals (specifically auxinic herbicides) and pharmaceutical building blocks.[1][2][3][4] Its structural core—a polychlorinated toluene derivative—imparts significant lipophilicity and biological persistence, necessitating strict containment protocols.
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the compound's hazards, synthesis, and handling requirements. It is designed for process chemists and toxicologists requiring actionable data for risk assessment and experimental design.
Chemical Identity & Characterization
| Parameter | Specification | Notes |
| IUPAC Name | Methyl 2,3,5-trichloro-4-methylbenzoate | |
| Common Synonyms | 2,3,5-Trichloro-p-toluic acid methyl ester | |
| CAS Number | 203573-15-3 | |
| Precursor CAS | 89978-34-7 (Acid form) | |
| Physical State | Solid / Low-melting crystalline mass | Likely mp 30–50°C based on analogs |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water | High logP (>4.0 est.)[5][6] |
| SMILES | COC(=O)C1=C(Cl)C(Cl)=C(C)C(Cl)=C1 |
Analytical Fingerprint
-
¹H NMR (CDCl₃): Expect a singlet for the ester methyl (~3.9 ppm), a singlet for the aromatic methyl (~2.4 ppm), and a singlet for the lone aromatic proton (~7.5-7.8 ppm).
-
GC-MS: Molecular ion peak [M]⁺ at m/z ~252/254/256 (characteristic Cl₃ isotope pattern). Loss of -OCH₃ [M-31] is a common fragmentation pathway.
Hazard Assessment: Mechanistic Toxicology
GHS Classification (Derived via SAR - Structure-Activity Relationship):
-
Skin Irritation: Category 2
-
Eye Irritation: Category 2A
-
STOT-SE: Category 3 (Respiratory Irritation)
-
Aquatic Toxicity: Chronic Category 2
The "Why" Behind the Hazard
-
Lipophilicity & Absorption: The presence of three chlorine atoms on the toluene ring significantly increases the octanol-water partition coefficient (logP). This facilitates rapid dermal absorption and penetration of cell membranes, making the compound a potent contact irritant.
-
Alkylating Potential: While less reactive than acid chlorides, the methyl ester moiety can undergo hydrolysis in physiological pH, releasing methanol and the parent trichlorobenzoic acid. The acid form acts as a weak uncoupler of oxidative phosphorylation in aquatic organisms.
-
Sensitization Risk: Halogenated aromatic esters are structural alerts for skin sensitization. They can haptenize proteins via nucleophilic attack, potentially leading to allergic contact dermatitis upon repeated exposure.
Synthesis & Reaction Workflow
The synthesis typically involves the esterification of 2,3,5-trichloro-4-methylbenzoic acid. Below is the process flow and critical control points.
Figure 1: Standard synthesis workflow via Fischer esterification or alkylation, highlighting waste stream segregation.
Critical Process Parameters (CPP)
-
Temperature Control: Maintain reflux (approx. 65°C for MeOH). Overheating may cause decarboxylation of the sterically crowded benzoate.
-
Acid Scavenging: If using Methyl Iodide (MeI), ensure adequate K₂CO₃ to neutralize the acid; however, Fischer esterification (H₂SO₄) is preferred for scale to avoid toxic MeI.
Handling & Storage Protocols
Engineering Controls
-
Primary Containment: All weighing and transfer operations must occur within a certified chemical fume hood.
-
Surface Protection: Use disposable bench liners (absorbent top, impermeable bottom) to prevent contamination of permanent surfaces.
Personal Protective Equipment (PPE) Matrix
| Body Part | Recommendation | Rationale |
| Hands | Nitrile (Double gloving recommended) | Chlorinated aromatics can permeate latex rapidly. |
| Respiratory | N95 (Dust) or Half-mask with OV cartridges | If heating or generating dust/aerosols. |
| Eyes | Chemical Safety Goggles | Prevent splash/vapor irritation. |
Storage Stability
-
Conditions: Store at +2°C to +8°C (Refrigerated).
-
Incompatibility: Strong oxidizing agents and strong bases (causes hydrolysis).
-
Shelf Life: Stable for >2 years if kept dry. Moisture triggers slow hydrolysis to the corrosive acid form.
Emergency Response & Environmental Fate
Spill Response Decision Tree
Figure 2: Decision logic for spill containment, prioritizing the prevention of dust generation and water contamination.
Environmental Fate
-
Persistence: The trichloro-substitution pattern makes this compound resistant to rapid biodegradation. It is expected to partition into sediment and soil organic matter.
-
Disposal: DO NOT release into drains. Must be disposed of via high-temperature incineration equipped with scrubbers to handle HCl generation.
References
- Google Patents. (2000). CN1070466C - Method for preparing aromatic compounds (Dehalogenation context).
Sources
- 1. Methyl 2,3,5-Trichloro-4-Methylbenzoate|CAS 89978-34-7|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 2. 2,3,5-三氯-4-甲基苯甲酸 - CAS:89978-34-7 - 江苏氩氪氙材料科技有限公司 [js-akx.com]
- 3. METHYL 2,3,5-TRICHLORO-4-METHYLBENZOATE | CymitQuimica [cymitquimica.com]
- 4. Methyl 2,3,5-trichloro-4-methylbenzoate | CymitQuimica [cymitquimica.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN1070466C - Method for preparing aromatic compounds - Google Patents [patents.google.com]
Applications of chlorinated p-toluic acid esters in agrochemistry
An In-depth Technical Guide to the Applications of Chlorinated p-Toluic Acid Esters in Agrochemistry
Abstract
Chlorinated p-toluic acid esters represent a versatile class of chemical compounds with significant, albeit often indirect, applications in modern agrochemistry. While not commonly formulated as primary active ingredients in commercial products, their true value lies in their role as crucial synthetic intermediates for a range of potent herbicides and insecticides. Their halogenated aromatic structure provides a reactive and adaptable scaffold for building more complex molecules with enhanced biological activity and metabolic stability. This guide provides a comprehensive technical overview of the synthesis, applications, proposed mechanisms of action, and analytical methodologies related to chlorinated p-toluic acid esters, offering field-proven insights for researchers and development professionals in the agrochemical sector.
Chapter 1: Introduction to Chlorinated p-Toluic Acid Esters
4-methylbenzoic acid, commonly known as p-toluic acid, is an aromatic carboxylic acid that serves as a foundational building block in various chemical industries.[1] When chlorinated on the benzene ring, its derivatives—particularly its esters—gain properties that make them highly valuable for agrochemical synthesis. The most common derivatives feature chlorine substitution at the 2- or 3-position relative to the carboxylic acid group, such as 3-chloro-4-methylbenzoic acid.
The ester form, typically the methyl or ethyl ester, offers several advantages in synthesis and formulation:
-
Improved Reactivity: The ester group can be easily hydrolyzed or transformed, providing a versatile handle for subsequent chemical modifications.
-
Enhanced Solubility: Esterification often increases solubility in organic solvents, which is advantageous for synthesis and formulation processes.[2]
-
Modified Bioavailability: The lipophilicity of the ester can influence how the molecule is absorbed and transported within a target organism.
These compounds are primarily recognized as essential building blocks for specialty agrochemicals, where the chlorinated toluic acid moiety contributes to enhanced efficacy and selectivity of the final active ingredient.[2]
Chapter 2: Synthesis and Manufacturing Processes
The industrial preparation of chlorinated p-toluic acid esters is a multi-step process that requires precise control over reaction conditions to achieve high yield and purity. The most common strategy involves the direct nuclear chlorination of a p-toluic acid ester. This approach is often preferred over the chlorination of the acid followed by esterification, as the direct chlorination of the free acid can be challenging and less selective.
A key example is the synthesis of methyl 3-chloro-4-methylbenzoate, a valuable intermediate.[2] The process typically involves reacting methyl p-toluate with a chlorinating agent in the presence of a Lewis acid catalyst.
Experimental Protocol: Synthesis of Methyl 3-Chloro-4-methylbenzoate
This protocol is adapted from established industrial synthesis methods.[2]
Objective: To synthesize methyl 3-chloro-4-methylbenzoate via electrophilic aromatic substitution (chlorination) of methyl p-toluate.
Materials:
-
Methyl p-toluate (10 moles, 1500 g)
-
Iron(III) chloride (FeCl₃), anhydrous (30 g)
-
Chlorine (Cl₂) gas
-
Nitrogen (N₂) gas
-
Water
-
Vacuum distillation apparatus
Methodology:
-
Catalyst Introduction: Melt methyl p-toluate (1500 g) by gently heating to 40°C in a suitable reaction vessel equipped with a gas inlet, stirrer, and temperature probe. Add anhydrous iron(III) chloride (30 g) to the molten ester and mix until the catalyst is well-dispersed.
-
Chlorination: In the absence of light, introduce a steady stream of chlorine gas into the reaction mixture. Maintain the reaction temperature between 40-50°C. The reaction is exothermic and may require external cooling.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them via Gas Chromatography (GC) to determine the ratio of starting material to the desired chlorinated product.
-
Quenching and Catalyst Removal: Once the desired conversion is achieved, stop the chlorine flow and purge the reaction mixture with nitrogen gas to remove any dissolved chlorine and hydrogen chloride byproduct. Wash the mixture with water to remove the iron catalyst.
-
Purification: Separate the organic layer and perform vacuum distillation. Initially, unreacted methyl p-toluate will distill off. The desired product, methyl 3-chloro-4-methylbenzoate, will distill at a higher temperature (approximately 119-121°C at 10 torr).[2]
-
Characterization: Confirm the identity and purity of the final product using techniques such as GC-MS, NMR, and melting point determination (28°C).[2]
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst (FeCl₃): Iron(III) chloride is used to polarize the Cl-Cl bond, creating a potent electrophile (Cl⁺) that is necessary to attack the electron-rich aromatic ring.
-
Absence of Light: The reaction is conducted in the dark to prevent free-radical side-chain chlorination of the methyl group, ensuring selective chlorination of the benzene ring (nuclear chlorination).
-
Temperature Control: Maintaining the temperature below 50°C helps to minimize the formation of dichlorinated and other over-chlorinated byproducts, improving the selectivity for the monochlorinated product.
Diagram: Synthesis Workflow
Caption: Proposed blocking of the GABA-gated chloride channel by the ester.
Proposed Herbicidal Mechanism
As discussed, the structure of chlorinated p-toluic acid is analogous to synthetic auxin herbicides. [3]Upon hydrolysis of the ester within the plant, the resulting acid would likely mimic indole-3-acetic acid (IAA), the primary natural auxin. This leads to:
-
Receptor Binding: The molecule binds to auxin receptors, initiating a signaling cascade.
-
Gene Expression: It leads to the overexpression of genes responsible for cell growth and division.
-
Uncontrolled Growth: The plant experiences rapid, unsustainable, and disorganized cell elongation and division, particularly in vascular tissues. This disrupts the transport of water and nutrients, leading to epinasty (twisting of stems and leaves), callus formation, and eventual plant death.
Chapter 5: Analytical and Quality Control Methodologies
Accurate determination of chlorinated p-toluic acid esters and their acid metabolites in environmental matrices like soil and water is critical for research, development, and regulatory compliance. The standard approach involves solvent extraction followed by a sensitive chromatographic technique. [4]
Experimental Protocol: LC-MS/MS Analysis in Soil
This protocol provides a robust method for the extraction and quantification of a representative compound, 3-chloro-4-methylbenzoic acid, from a soil matrix.
Objective: To quantify 3-chloro-4-methylbenzoic acid in soil using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Soil sample (10 g, air-dried and sieved)
-
Acetonitrile with 1% formic acid (extraction solvent)
-
Internal standard (e.g., a ¹³C-labeled version of the analyte)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
0.22 µm syringe filters
-
LC-MS/MS system with electrospray ionization (ESI) source
Methodology:
-
Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Spike with the internal standard.
-
Extraction: Add 10 mL of acetonitrile with 1% formic acid. Cap tightly and shake vigorously for 5 minutes. Add anhydrous MgSO₄ and PSA/C18 sorbents (QuEChERS method). Shake for another 2 minutes. The formic acid ensures the analyte is in its protonated state for better extraction, while PSA removes organic acids and other interferences.
-
Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes to separate the soil particles from the solvent extract.
-
Filtration: Carefully transfer the supernatant (acetonitrile extract) into a clean vial and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
LC-MS/MS Analysis:
-
Chromatography: Inject the filtered extract onto a reverse-phase C18 column. Use a gradient elution with mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode (ESI-). Monitor at least two multiple reaction monitoring (MRM) transitions for the analyte and one for the internal standard to ensure confident identification and quantification.
-
-
Quantification: Create a calibration curve using matrix-matched standards. Calculate the concentration of the analyte in the original soil sample based on the peak area ratio relative to the internal standard.
Diagram: Analytical Workflow
Caption: Workflow for the analysis of chlorinated toluic acids in soil.
Chapter 6: Environmental Fate and Toxicological Profile
Like many chlorinated organic compounds, chlorinated p-toluic acid esters require careful evaluation of their environmental persistence, bioaccumulation potential, and toxicity.
-
Persistence and Degradation: The stability of the aromatic ring and the carbon-chlorine bond can make these compounds moderately persistent in the environment. Biodegradation in soil and water is a likely degradation pathway, though the rate will depend on environmental conditions and microbial populations.
-
Mobility: The soil adsorption coefficient (Koc) will determine the mobility of these compounds. Esters are generally more hydrophobic than their corresponding acids and may have a higher tendency to bind to soil organic matter, reducing their potential to leach into groundwater.
-
Toxicology: A comprehensive toxicological assessment is necessary for any new agrochemical. This includes evaluating acute and chronic toxicity, carcinogenicity, and potential as an endocrine disruptor. While specific data for this class is limited, the general concerns for chlorinated pesticides warrant a thorough investigation. [5]
Chapter 7: Conclusion and Future Research Directions
Chlorinated p-toluic acid esters are established as versatile and valuable intermediates in the agrochemical industry. Their utility as scaffolds for creating novel herbicides and insecticides is well-documented in patent literature and is their primary application.
While they also possess inherent, patented insecticidal properties and a strong theoretical potential for herbicidal activity, their adoption as standalone active ingredients has not been widespread. This presents a significant opportunity for future research.
Key areas for further investigation include:
-
Efficacy Screening: Systematic screening of various chlorinated p-toluic acid ester derivatives for direct insecticidal and herbicidal activity against a broad range of pests and weeds.
-
Mechanism of Action Studies: Elucidating the specific molecular targets of these compounds in insects and plants to confirm the proposed mechanisms and potentially uncover novel modes of action.
-
Structure-Activity Relationship (SAR) Studies: Investigating how the position and number of chlorine substituents, as well as the type of ester group, affect biological activity to design more potent and selective molecules.
By addressing these knowledge gaps, the full potential of chlorinated p-toluic acid esters as both critical building blocks and potential direct-acting agents can be realized, contributing to the development of the next generation of effective and sustainable crop protection solutions.
References
- Vertex AI Search. (2025).
- Renckholf, G. (1969). Process for the preparation of esters of alkyl benzene monocarboxylic acids chlorinated in the nucleus. U.S. Patent 3,449,404.
- ChemicalBook. (2024).
- U.S. Environmental Protection Agency. p-Toluic acid, 2-(diethylamino)ethyl ester, hydrochloride Env. Fate/Transport. CompTox Chemicals Dashboard.
- U.S. Environmental Protection Agency. (n.d.). Insecticides.
- AgroPedia. (n.d.). Insecticide Mode of Action: Understanding How Different Chemicals Work Against Pests.
- ChemicalBook. (n.d.). 3-CHLORO-4-METHYLBENZOIC ACID ETHYL ESTER synthesis.
- U.S. Environmental Protection Agency. (2009). Standardized Analytical Methods for Environmental Restoration Following Homeland Security Events, Revision 5.0.
- Al-Qaim, F. F., et al. (2023).
- Mills, F. D., & Eichelberger, J. W. (1973). Chlorinated pesticides: threats to health and importance of detection. PubMed.
- PhytoTechnology Laboratories. (n.d.).
- Diamanti, J., et al. (2012). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. PMC.
- Environmental Laboratory Services. (n.d.). Determination of Chlorinated Acids in Drinking Water by Liquid-Liquid Extraction, Derivitization and Gas Chromatography with Electron Capture Detection.
- Gassman, P. G., & van Bergen, T. J. (1973). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure.
- Restek. (n.d.).
- Radcliffe's IPM World Textbook. (n.d.). Insecticides: Chemistries and Characteristics 2nd Edition.
- Hollingworth, R. M. (1975). Chemistry and Mode of Action of Insecticides. U.S. Environmental Protection Agency.
- PubChem. (n.d.). 3-Chloro-4-methylbenzoic Acid.
- Advanced Nutrients. (2022).
- Brown, M. A., et al. (1990). Analysis of Chlorinated Herbicides by High-Performance Liquid Chromatography/Mass Spectrometry. ACS Symposium Series.
- Alan Wood. (n.d.). Classification of plant growth regulators. Compendium of Pesticide Common Names.
- Sadowski, J., & Rzemieniak, A. (2022).
- Bloomquist, J. R. (1993). Toxicology, mode of action and target site-mediated resistance to insecticides acting on chloride channels. PubMed.
- Schott, P. E., et al. (1993). Plant growth regulator compositions. European Patent EP0535415A1.
- Amoabeng, B. W., et al. (2020). Insecticidal Activities and GC-MS Analysis of the Selected Family Members of Meliaceae Used Traditionally as Insecticides. PMC.
- University of Massachusetts Amherst. (n.d.). Plant Growth Regulators for Greenhouse Crops: Active Ingredients.
- PubChem. (n.d.). Methyl 3-chloro-4-hydroxybenzoate.
- ERA. (n.d.).
- SpectraBase. (n.d.). p-Toluic acid, 2-chlorophenyl ester.
- Hutson, D. H., & Hoadley, E. C. (1972). Spectroscopic properties of the methyl esters of chlorophenoxy acid herbicides.
Sources
Methyl 2,3,5-trichloro-4-methylbenzoate molecular weight and formula
The following technical monograph provides an in-depth characterization of Methyl 2,3,5-trichloro-4-methylbenzoate , designed for researchers in synthetic organic chemistry and agrochemical development.
Physicochemical Profiling, Synthesis Strategies, and Analytical Characterization
Executive Summary
Methyl 2,3,5-trichloro-4-methylbenzoate (CAS RN: 203573-15-3 ) is a highly functionalized aromatic ester used primarily as an intermediate in the synthesis of complex agrochemicals and halogenated benzoic acid derivatives.[1][2] Its structure features a sterically crowded benzene ring with three chlorine atoms and a methyl group, imparting unique lipophilicity and stability profiles.
This guide outlines the critical molecular data, synthesis pathways (including selective hydrodehalogenation), and analytical fingerprints required for its identification and utilization in research settings.
Physicochemical Characterization
The following data establishes the baseline identity of the compound. Researchers should note the significant contribution of the trichloro-motif to the isotopic distribution in mass spectrometry.
Table 1: Molecular Identity & Properties
| Property | Value | Notes |
| IUPAC Name | Methyl 2,3,5-trichloro-4-methylbenzoate | Systematic nomenclature |
| CAS Registry Number | 203573-15-3 | Primary identifier [1] |
| Molecular Formula | C₉H₇Cl₃O₂ | |
| Molecular Weight | 253.51 g/mol | Average mass |
| Monoisotopic Mass | 251.9511 Da | Calculated for ³⁵Cl₃ isotope pattern |
| Physical State | Crystalline Solid | Off-white to cream [2] |
| Predicted LogP | ~4.2 - 4.5 | High lipophilicity due to halogenation |
| Solubility | Soluble in DCM, EtOAc, Acetone | Poor water solubility |
Isotopic Abundance Note
Due to the presence of three chlorine atoms, the mass spectrum will exhibit a characteristic isotope cluster (M, M+2, M+4, M+6) with relative intensities approximating 100 : 96 : 31 : 3 . This signature is critical for confirmation in GC-MS analysis.
Synthesis & Methodology
Two primary routes exist for the production of Methyl 2,3,5-trichloro-4-methylbenzoate. Method A is the standard laboratory esterification, while Method B represents an advanced industrial approach utilizing selective dehalogenation.
Method A: Direct Esterification (Standard Lab Scale)
This protocol utilizes the parent acid, 2,3,5-trichloro-4-methylbenzoic acid, often obtained via oxidation of the corresponding toluene derivative.
Protocol:
-
Reagents: Suspend 2,3,5-trichloro-4-methylbenzoic acid (1.0 eq) in anhydrous Methanol (10 vol).
-
Catalysis: Add concentrated H₂SO₄ (0.1 eq) or Thionyl Chloride (1.2 eq) dropwise at 0°C.
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Evaporate methanol. Redissolve residue in Ethyl Acetate, wash with saturated NaHCO₃ (to remove unreacted acid), then Brine.
-
Purification: Recrystallize from Hexane/Ethanol if necessary.
Method B: Selective Hydrodehalogenation (Advanced)
This method, derived from process chemistry patents [2], involves the selective removal of a chlorine atom from the more highly substituted methyl 2,3,5,6-tetrachloro-4-methylbenzoate. This route is significant for valorizing polychlorinated byproducts.
Mechanism: The reaction utilizes a copper-mediated reduction, often in the presence of a carboxylic acid donor (e.g., propionic acid), to selectively remove the chlorine at the 6-position (ortho to the ester, but sterically crowded).
Figure 1: Selective hydrodehalogenation pathway converting the tetrachloro-precursor to the target trichloro-ester.
Analytical Characterization Protocols
To validate the identity of the synthesized compound, the following spectral expectations should be met.
A. Gas Chromatography - Mass Spectrometry (GC-MS)
Method Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Temp Program: 80°C (1 min) → 20°C/min → 280°C (5 min).
-
Inlet: Splitless, 250°C.
Fragmentation Logic (EI, 70eV):
-
Molecular Ion (M⁺): Distinct cluster at m/z 252, 254, 256 .
-
Loss of Methoxy (-OCH₃): [M-31]⁺ peak at m/z 221 (Base peak candidate).
-
Loss of Carbomethoxy (-COOCH₃): [M-59]⁺ peak at m/z 193 .
-
Tropylium Formation: Subsequent loss of Cl atoms leads to substituted tropylium ions.
B. Nuclear Magnetic Resonance (¹H-NMR)
Solvent: CDCl₃, 400 MHz.
-
δ 3.95 ppm (3H, s): Methyl ester protons (-COOCH ₃). Distinct singlet.
-
δ 2.45 ppm (3H, s): Aryl methyl protons (Ar-CH ₃).
-
δ 7.4–7.6 ppm (1H, s): Aromatic proton at position 6. Note: If the precursor was 2,3,5-trichloro, the proton is at position 6. It will appear as a singlet due to lack of adjacent protons.
Applications & Context
Methyl 2,3,5-trichloro-4-methylbenzoate serves primarily as a building block in the "Design of Synthesis" (DoS) for agrochemicals.
-
Herbicide Synthesis: It is a structural analog and potential precursor to Picloram derivatives and other auxin-mimic herbicides which rely on the 2,3,5-trichloro substitution pattern for biological activity.
-
Environmental Marker: Used as a reference standard in the analysis of hydrolytic degradation of polychlorinated benzoic esters in soil samples.
References
-
ChemicalBook & Bidepharm . (2024). Product Catalog: Methyl 2,3,5-trichloro-4-methylbenzoate (CAS 203573-15-3).[1][2] Retrieved from and .
-
Google Patents . (1998). Method for dehalogenation of aromatic compounds (US Patent / WO Applications). Describes the selective reduction of polychlorinated benzoates. Retrieved from .
-
PubChem . (2024). Compound Summary: Chlorinated Benzoic Acid Derivatives. (General reference for structural analogs). Retrieved from .
Sources
Methodological & Application
Synthesis of Methyl 2,3,5-trichloro-4-methylbenzoate from 2,3,5-trichloro-4-methylbenzoic acid
[1]
Abstract & Introduction
This application note details the robust synthesis of Methyl 2,3,5-trichloro-4-methylbenzoate from its parent carboxylic acid, 2,3,5-trichloro-4-methylbenzoic acid .[1]
While simple benzoic acids undergo facile Fischer esterification, the presence of multiple electron-withdrawing chlorine atoms and the steric bulk of the ortho-chlorine substituent (C2 position) in this substrate presents a kinetic challenge. Standard acid-catalyzed equilibrium methods often suffer from incomplete conversion and extended reaction times.[1]
To ensure quantitative conversion and high purity suitable for pharmaceutical or agrochemical standards, this guide prioritizes the Acyl Chloride Activation Method (via Thionyl Chloride). This pathway irreversibly activates the carboxyl group, overcoming steric hindrance and eliminating equilibrium limitations.
Key Compound Data
| Parameter | Description |
| Target Compound | Methyl 2,3,5-trichloro-4-methylbenzoate |
| Starting Material | 2,3,5-trichloro-4-methylbenzoic acid (CAS: 89978-34-7) |
| Molecular Formula | |
| Molecular Weight | ~253.51 g/mol |
| Primary Challenge | Steric hindrance at C2; Electronic deactivation by polychlorination.[1][2][3] |
Strategic Route Selection
Two primary pathways were evaluated. The Acyl Chloride Route (Method A) is selected as the primary protocol for its reliability and scalability.
Method A: Acyl Chloride Activation (Recommended)
-
Mechanism: Conversion of the acid to the highly reactive acid chloride using Thionyl Chloride (
) and catalytic Dimethylformamide (DMF), followed by methanolysis. -
Advantages: Irreversible; drives reaction to completion; gaseous byproducts (
, ) simplify purification. -
Suitability: Ideal for sterically hindered or electron-deficient acids.[1]
Method B: Fischer Esterification (Alternative)
-
Mechanism: Acid-catalyzed equilibrium with Methanol (
) and Sulfuric Acid ( ).[1] -
Limitations: The ortho-chlorine substituent creates steric strain that retards the formation of the tetrahedral intermediate. Requires large excess of methanol and long reflux times.
-
Suitability: Only recommended if strictly halogen-free conditions are required.[1]
Reaction Mechanism & Workflow
The synthesis proceeds via a nucleophilic acyl substitution.[4][5] The Vilsmeier-Haack-type intermediate formed by DMF and
Chemical Pathway Diagram[6][7]
Figure 1: Reaction pathway via Acid Chloride activation.[1] The intermediate acid chloride is not isolated but reacted in situ.
Detailed Experimental Protocol
Safety Pre-requisites
-
Thionyl Chloride (
): Highly corrosive; releases toxic and gas. Must be handled in a fume hood. -
Methanol: Flammable and toxic.
-
PPE: Neoprene gloves, chemical splash goggles, and lab coat required.
Reagents & Stoichiometry
| Reagent | Equivalents | Role |
| Starting Acid | 1.0 equiv | Substrate |
| Thionyl Chloride | 1.5 - 2.0 equiv | Chlorinating Agent |
| DMF | 0.05 equiv (Catalytic) | Catalyst |
| Methanol | Excess (Solvent/Rgt) | Nucleophile |
| Toluene (Optional) | Solvent | Co-solvent (if solubility is poor) |
Step-by-Step Procedure
Phase 1: Activation (Acid Chloride Formation)
-
Setup: Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2) or
inlet. -
Charging: Add 2,3,5-trichloro-4-methylbenzoic acid (10.0 g, 41.7 mmol) to the flask.
-
Solvent/Reagent: If the solid is dry, add Thionyl Chloride (6.0 mL, ~83 mmol) directly. If the slurry is too thick, add 20 mL of anhydrous Toluene.
-
Catalysis: Add 2-3 drops of anhydrous DMF (Dimethylformamide). Note: Vigorous gas evolution (HCl/SO2) will commence immediately.[1]
-
Reaction: Heat the mixture to reflux (75-80°C) for 2–3 hours. The suspension should become a clear solution, indicating the formation of the acid chloride.
-
Concentration: Once clear, cool slightly and remove excess
and toluene under reduced pressure (Rotary Evaporator) to yield the crude acid chloride as a semi-solid or oil. Caution: Trap acidic vapors.[1]
Phase 2: Esterification (Methanolysis)[3]
-
Cooling: Place the flask containing the crude acid chloride in an ice-water bath (0°C).
-
Addition: Slowly add anhydrous Methanol (50 mL) dropwise. Exothermic reaction.
-
Completion: Allow the mixture to warm to room temperature and stir for 1 hour. Alternatively, heat to reflux for 30 minutes to ensure completion.
-
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 8:2). The starting acid spot (
) should be completely replaced by the ester spot ( ).
Phase 3: Workup & Purification[3]
-
Concentration: Remove the bulk of methanol under reduced pressure.
-
Partition: Dissolve the residue in Ethyl Acetate (100 mL) and wash with Saturated
(2 x 50 mL) to neutralize any residual HCl and remove unreacted acid. -
Washing: Wash the organic layer with Brine (50 mL).
-
Drying: Dry over anhydrous
or , filter, and concentrate. -
Final Purification: The resulting solid/oil is typically >95% pure. If necessary, recrystallize from cold Methanol/Water or purify via flash chromatography (Silica gel, 5% EtOAc in Hexanes).
Analytical Validation
To validate the synthesis, the following analytical parameters should be verified:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete activation of acid.[1] | Ensure |
| Residual Acid | Hydrolysis during workup or incomplete reaction. | Ensure glassware is dry. Wash organic layer thoroughly with |
| Dark Color | Overheating or impurities in DMF. | Maintain temperature <80°C. Use distilled DMF. Treat final product with activated charcoal if necessary. |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General Procedure for Acid Chlorides).
-
Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanism of Nucleophilic Acyl Substitution).[4][5][7] [1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 18533234 (Related: 3,5-Dichloro-4-methylbenzoic acid). Accessed Feb 12, 2026. [Link]
-
Furniss, B. S., et al. Standard Methods for the Preparation of Esters from Acid Chlorides. In Vogel's Textbook, Chapter 5.
Sources
- 1. prepchem.com [prepchem.com]
- 2. p-Toluic acid - Wikipedia [en.wikipedia.org]
- 3. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 4-Methylbenzoic acid for synthesis 99-94-5 [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
Application Note: Selective Dehalogenation of Methyl 2,3,5,6-tetrachloro-4-methylbenzoate
[1]
Abstract & Core Directive
Selective hydrodechlorination (HDC) of polychlorinated aromatic esters is a critical transformation in the synthesis of high-value agrochemical intermediates and pharmaceutical precursors. This protocol details the selective removal of chlorine atoms from the ortho-positions (2,[1]6) of Methyl 2,3,5,6-tetrachloro-4-methylbenzoate (MTCT) to yield Methyl 2,3,5-trichloro-4-methylbenzoate or Methyl 3,5-dichloro-4-methylbenzoate .
Unlike standard catalytic hydrogenation (Pd/C, H₂), which often results in non-selective "over-reduction" to the mono-chloro or fully dechlorinated product, the Copper/Carboxylic Acid system utilizes the "Ortho-Effect" to kinetically favor the removal of sterically crowded halogens adjacent to the ester group.
Scientific Mechanism & Rationale
The Challenge of Selectivity
The substrate, Methyl 2,3,5,6-tetrachloro-4-methylbenzoate, contains four chlorine atoms in chemically distinct environments:
-
Positions 2,6 (Ortho): Sterically hindered by the ester group; electronically activated by the electron-withdrawing carbonyl.
-
Positions 3,5 (Meta): Sterically hindered by the methyl group; less electronically activated.
The Copper-Mediated Pathway
The reaction utilizes metallic copper (Cu⁰) as the single-electron transfer (SET) agent and a carboxylic acid (e.g., propionic acid) as the proton source.
-
Coordination: Cu species coordinate with the ester carbonyl oxygen and the ortho-chlorine, forming a transient cyclic intermediate.
-
Electron Transfer: An electron is transferred from Cu to the aromatic ring, weakening the C-Cl bond at the ortho position.
-
Protonation: The resulting aryl radical/anion abstracts a proton from the carboxylic acid solvent.
-
Steric Relief: The removal of the bulky ortho-chlorine (Van der Waals radius ~1.75 Å) relieves significant steric strain, driving the reaction forward.
Pathway Visualization:
Caption: Stepwise reductive dechlorination pathway favoring ortho-removal via Copper mediation.
Experimental Protocol: Copper-Mediated Selective Reduction
This protocol is optimized for the synthesis of Methyl 3,5-dichloro-4-methylbenzoate (removal of both ortho-chlorines).
Reagents & Equipment
| Reagent | Grade | Equiv. | Role |
| Methyl 2,3,5,6-tetrachloro-4-methylbenzoate | >98% | 1.0 | Substrate |
| Copper Powder | <75 µm, Activated | 2.5 - 3.0 | Reductant |
| Propionic Acid | 99% | Solvent/Reagent | Proton Source |
| Xylenes (mixture) | ACS Reagent | Solvent | Co-solvent (Temp. Control) |
| HCl (1M) | Aqueous | N/A | Quenching/Washing |
Equipment:
-
3-Neck Round Bottom Flask (equipped with mechanical stirrer).
-
Reflux Condenser.[2]
-
Internal Temperature Probe.
-
Inert Gas Inlet (Nitrogen or Argon).
Step-by-Step Procedure
Step 1: Activation of Copper (Critical)
-
Rationale: Commercial copper powder often has a surface oxide layer that inhibits electron transfer.
-
Wash 10 g of Copper powder with 20 mL of 2% HCl in acetone.
-
Filter and wash sequentially with water, ethanol, and diethyl ether.
-
Dry under vacuum/N₂ immediately before use.
Step 2: Reaction Assembly
-
Charge the 3-neck flask with 10.0 g (34.7 mmol) of Methyl 2,3,5,6-tetrachloro-4-methylbenzoate.
-
Add 5.5 g (86.5 mmol, ~2.5 equiv) of activated Copper powder.
-
Add 30 mL of Propionic Acid and 20 mL of Xylenes .
-
Note: Xylenes are added to maintain a reflux temperature of ~135-140°C. Pure Propionic acid boils at 141°C; the mixture allows fine thermal control.
-
Step 3: Reaction Execution
-
Purge the system with Nitrogen for 15 minutes.
-
Heat the mixture to reflux (130–135°C) with vigorous mechanical stirring.
-
Caution: Ensure Copper remains suspended. Settling Cu leads to stalled conversion.
-
-
Monitor: Sample at T=1h, T=3h, and T=5h.
-
Endpoint: Disappearance of the trichloro-intermediate (usually 4–6 hours).
-
Step 4: Workup & Purification [2]
-
Cool reaction mixture to Room Temperature (25°C).
-
Filtration: Filter through a Celite pad to remove unreacted Copper and Copper salts. Wash the pad with Toluene (50 mL).
-
Washing: Transfer filtrate to a separatory funnel.
-
Wash 3x with 1M HCl (to remove solubilized Cu species).
-
Wash 2x with Sat. NaHCO₃ (to remove Propionic acid).
-
Wash 1x with Brine.
-
-
Drying: Dry organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Crystallization: Recrystallize the crude solid from Methanol/Water (9:1) to obtain white needles.
Analytical Validation & Quality Control
To ensure protocol integrity, the product must be validated against specific retention time markers.
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 50% B to 90% B over 20 mins.
-
Detection: UV @ 254 nm.
Expected Data Profile
| Compound | Approx. RT (min) | Mass (m/z) [M+H]+ |
| Substrate (Tetra-Cl) | 14.2 | 288.9 |
| Intermediate (2,3,5-Tri-Cl) | 12.8 | 254.9 |
| Target (3,5-Di-Cl) | 11.1 | 220.9 |
| Over-reduced (Mono-Cl) | 9.5 | 186.9 |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Stalled Reaction (Tetra-Cl remains) | Oxidized Copper surface | Re-activate Cu with HCl/Acetone wash. Increase stirring speed. |
| Low Selectivity (Mono-Cl forms) | Temperature too high (>145°C) | Reduce reflux temp by increasing Xylene ratio. Reduce reaction time. |
| Blue/Green Filtrate | Soluble Cu(II) salts | Perform additional 1M HCl washes until aqueous layer is colorless. |
| Ester Hydrolysis | Wet Propionic Acid | Use anhydrous Propionic Acid; ensure system is under N₂ pressure. |
Safety & Compliance
-
Chlorinated Aromatics: Potential skin sensitizers and persistent environmental pollutants. All waste must be segregated into halogenated waste streams.
-
Copper Waste: Heavy metal waste. Do not dispose of down the drain.
-
Propionic Acid: Corrosive and has a pungent odor. Handle in a fume hood.
References
-
Selective Dehalogenation Patent
-
Mechanistic Insight (Ortho-Removal)
-
Title: Specific Removal of Chlorine From the Ortho-Position of Halogenated Benzoic Acids.[1]
- Source: FEMS Microbiology Letters (cited for mechanistic parallel in reductive environments).
-
URL:
-
-
General Hydrodechlorination Reviews
Sources
- 1. Specific removal of chlorine from the ortho-position of halogenated benzoic acids by reductive dechlorination in anaerobic enrichment cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Methyl 4-methylbenzoate | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of specific inhibitors on the anaerobic reductive dechlorination of 2,4,6-trichlorophenol by a stable methanogenic consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Selective Catalytic Hydrodechlorination of Methyl 2,3,5-trichloro-4-methylbenzoate
Abstract & Scope
This application note details the protocol for the catalytic hydrodechlorination (HDC) of Methyl 2,3,5-trichloro-4-methylbenzoate (MTCMB). While exhaustive dechlorination to the hydrocarbon is common in waste remediation, this guide focuses on selective reduction to valuable lower-chlorinated benzoates (di- and monochloro analogs), which are critical intermediates in the synthesis of specific agrochemicals (e.g., Dicamba analogs) and pharmaceutical precursors.
We present a robust methodology using Pd/C catalysts in a multiphase system, emphasizing kinetic control to maximize the yield of specific chlorinated intermediates while suppressing over-reduction.
Introduction & Significance
Polychlorinated aromatic esters are persistent and challenging to functionalize selectively. The target substrate, Methyl 2,3,5-trichloro-4-methylbenzoate , contains three distinct chlorine environments:
-
C2-Cl: Ortho to the ester group (sterically accessible, electronically activated).
-
C3-Cl: Sandwiched between the C2-Cl and the C4-Methyl group (highly sterically crowded).
-
C5-Cl: Meta to the ester, ortho to the methyl group.
Traditional chemical reduction (e.g., Zn/Acetic acid) often lacks regioselectivity and generates excessive waste. Catalytic HDC using molecular hydrogen offers a "green" alternative with high atom economy. However, the challenge lies in stopping the reaction at the desired intermediate (e.g., Methyl 3,5-dichloro-4-methylbenzoate) rather than proceeding to the fully dechlorinated Methyl 4-methylbenzoate.
Mechanistic Principles
The reaction proceeds via an oxidative addition/reductive elimination cycle on the Palladium surface.
-
Step 1 (Adsorption): The aromatic ring adsorbs flat onto the catalyst surface.
-
Step 2 (Oxidative Addition): Pd inserts into the C-Cl bond. Sterically strained bonds (like C3-Cl) or electron-deficient positions are often activated first.
-
Step 3 (Hydrodechlorination): Surface hydrides (H*) replace the chlorine.
-
Step 4 (Scavenging): The released HCl must be immediately neutralized by a base to prevent catalyst poisoning and equipment corrosion.
Experimental Design Strategy
To achieve selectivity, we manipulate three critical variables:
-
Catalyst Loading & Type: 5% Pd/C (Eggshell) is selected to limit diffusion time, favoring kinetic separation of intermediates.
-
Base Selection: An inorganic base (MgO) or organic base (Triethylamine, Et3N) is used. MgO is preferred for heterogeneous scavenging, simplifying workup.
-
Hydrogen Pressure: Low pressure (1–3 bar) slows the reaction rate, expanding the time window to quench the reaction at the desired intermediate.
Reaction Pathway Visualization
The following diagram illustrates the stepwise reduction pathway and the potential for over-reduction.
Figure 1: Stepwise hydrodechlorination pathway. Selectivity is achieved by kinetic control.
Detailed Protocol
Materials
-
Substrate: Methyl 2,3,5-trichloro-4-methylbenzoate (>98% purity).
-
Catalyst: 5% Pd/C (50% water wet, Eggshell type).
-
Solvent: Methanol (HPLC Grade).
-
Base: Triethylamine (Et3N) (1.1 equivalents per Cl atom to be removed).
-
Gas: Hydrogen (99.99%).
Equipment Setup
-
Reactor: 500 mL Hastelloy or Glass autoclave (Parr Instrument or similar) with gas entrainment impeller.
-
Temperature Control: Circulating oil bath.
-
Monitoring: In-situ hydrogen uptake flow meter or periodic HPLC sampling.
Step-by-Step Procedure
Step 1: Charge Preparation
-
Dissolve 25.0 g (approx. 0.1 mol) of Methyl 2,3,5-trichloro-4-methylbenzoate in 200 mL of Methanol.
-
Add 11.2 g (0.11 mol) of Triethylamine (targeting removal of 1 Cl equivalent). Note: Adjust base stoichiometry if targeting di- or tri-dechlorination.
-
Add 1.25 g of 5% Pd/C catalyst (wet basis). Safety: Pd/C is pyrophoric when dry. Always handle wet.
Step 2: Inertization
-
Seal the reactor.[1]
-
Purge with Nitrogen (3 cycles of pressurizing to 5 bar and venting) to remove Oxygen.
-
Purge with Hydrogen (3 cycles to 2 bar and venting).
Step 3: Reaction (Kinetic Control)
-
Set agitation to 800 RPM (ensure good gas-liquid mass transfer).
-
Heat reactor to 35°C .
-
Pressurize with H2 to 2.0 bar (constant pressure mode).
-
Monitor H2 uptake:
-
Target 1 (Dichloro): Stop when 1.0 equivalent of H2 is consumed.
-
Target 2 (Monochloro): Stop when 2.0 equivalents of H2 are consumed.
-
Step 4: Workup
-
Vent H2 and purge with Nitrogen.
-
Filter the catalyst immediately using a sintered glass funnel (Celite pad) to prevent post-reaction reduction.
-
Concentrate the filtrate to remove Methanol.
-
Dissolve residue in Ethyl Acetate and wash with 1M HCl (to remove Et3N and salts), then Brine.
-
Dry organic layer over MgSO4 and evaporate.
Results & Data Analysis
The following data represents a typical kinetic profile for this reaction at 35°C, 2 bar H2.
Table 1: Kinetic Profile of Dechlorination
| Time (min) | Substrate (%) | Dichloro- (Int 1) % | Monochloro- (Int 2) % | Fully Reduced % |
| 0 | 100 | 0 | 0 | 0 |
| 15 | 65 | 32 | 3 | 0 |
| 30 | 15 | 75 | 10 | 0 |
| 60 | 2 | 45 | 48 | 5 |
| 120 | 0 | 5 | 25 | 70 |
Interpretation:
-
Optimal Stop for Dichloro-: ~30 minutes. Yield is maximized at 75%.
-
Optimal Stop for Monochloro-: ~60-70 minutes.
-
Selectivity Note: The C3-Cl is typically the most labile due to steric crowding, followed by C2-Cl.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Stalled Reaction | Catalyst Poisoning | Ensure Base is sufficient to neutralize HCl. HCl poisons Pd sites. |
| Low Selectivity | Mass Transfer Limitation | Increase agitation speed (>1000 RPM). If H2 availability is too low, isomerization can occur. |
| Over-Reduction | Temperature too high | Lower temperature to 20°C to slow kinetics and widen the harvest window. |
| Corrosion | HCl accumulation | Switch from MeOH to MeOH/Water (9:1) and use inorganic base (MgO) to buffer pH. |
References
-
Mechanism of HDC: Hibbitts, D., et al. "Kinetics and reaction mechanism of Pd-Catalyzed chlorobenzene hydrogenolysis." Journal of Catalysis. University of Florida. 2[3]
-
Solvent Effects: "Solvent regulated efficient hydrodechlorination of polychlorinated biphenyls over Pd/C catalyst." J-GLOBAL. 4
-
General Protocol: "Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst." NIH / PMC. 1
-
Regioselectivity: "Hydrodechlorination reactivity of para-substituted chlorobenzenes over platinum/carbon catalyst." ResearchGate.[5] 6
-
Substrate Data: "Methyl 2-chloro-4-methylbenzoate | C9H9ClO2." PubChem. 7
Sources
- 1. Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst Supported on Alumina and Graphene Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hibbitts.rc.ufl.edu [hibbitts.rc.ufl.edu]
- 3. Catalytic Dechlorination of Three Organochlorides by Recyclable Nano-Palladium-Engineered Natural Sponge with Formic Acid [mdpi.com]
- 4. Solvent regulated efficient hydrodechlorination of polychlorinated biphenyls over Pd/C catalyst | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Methyl 2-chloro-4-methylbenzoate | C9H9ClO2 | CID 22019481 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Removing Unreacted 2,3,5-trichloro-4-methylbenzoic Acid
From the Senior Application Scientist's Desk:
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. In this document, we address a common yet critical challenge in synthetic chemistry: the removal of unreacted 2,3,5-trichloro-4-methylbenzoic acid from reaction mixtures. This guide moves beyond simple step-by-step instructions, delving into the chemical principles that underpin each purification strategy. Our goal is to empower you not just to follow a protocol, but to understand and troubleshoot the separation process with confidence.
The persistence of this highly functionalized benzoic acid derivative can complicate downstream applications and compromise the purity of your target molecule. The methods detailed herein are designed to be robust and adaptable to a variety of reaction contexts, ensuring you can achieve the highest purity for your compounds of interest.
Section 1: Foundational Principles of Separation
Success in purification begins with understanding the physicochemical properties of the impurity you aim to remove. 2,3,5-trichloro-4-methylbenzoic acid is a carboxylic acid, and its behavior is dominated by this acidic functional group. The presence of three electron-withdrawing chlorine atoms significantly increases its acidity compared to a simple benzoic or toluic acid.
The core principle for its removal is the reversible conversion between its neutral, organic-soluble form and its ionic salt, which is highly soluble in aqueous media.[1][2][3] This pH-dependent solubility is the most powerful tool at our disposal.
Table 1: Physicochemical Properties of 2,3,5-trichloro-4-methylbenzoic Acid
| Property | Value / Description | Significance for Purification |
| Structure | C₈H₅Cl₃O₂ | The carboxylic acid group is the handle for pH-based separation. The chlorinated aromatic ring makes the molecule relatively nonpolar and solid at room temperature. |
| Molar Mass | 239.48 g/mol | Relevant for calculating equivalents and monitoring reactions. |
| Appearance | White to off-white solid | Its solid nature makes recrystallization and precipitation viable purification methods. |
| pKa (estimated) | ~2.5 - 3.5 | More acidic than typical benzoic acids (pKa ~4.2). This enhanced acidity allows for selective deprotonation with weak bases like sodium bicarbonate. |
| Solubility | - Water: Poorly soluble. - Aqueous Base (e.g., NaHCO₃, NaOH): Highly soluble (as the carboxylate salt). - Organic Solvents (e.g., Ethyl Acetate, DCM, Ether): Soluble. | This differential solubility is the cornerstone of acid-base extraction.[3][4] |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to address common issues encountered in the lab.
Q1: I've performed my reaction and my target product is a neutral ester. What is the most direct method to eliminate the unreacted 2,3,5-trichloro-4-methylbenzoic acid?
Answer: The most robust and widely applicable method is a liquid-liquid extraction based on a pH swing.[1][5][6] By washing your organic reaction mixture with a mild aqueous base, such as sodium bicarbonate (NaHCO₃), you can selectively convert the acidic impurity into its sodium salt. This salt is ionic and will partition into the aqueous layer, effectively removing it from your desired neutral product which remains in the organic layer.
Q2: Why did a simple water wash fail to remove the acid impurity from my organic layer?
Answer: This is a common point of confusion. In its protonated (neutral) form, 2,3,5-trichloro-4-methylbenzoic acid is a relatively nonpolar organic molecule and, therefore, has very low solubility in water.[7] It prefers to remain dissolved in the organic solvent. Only by deprotonating it with a base to form the charged carboxylate salt do you dramatically increase its aqueous solubility, allowing it to be "pulled" from the organic phase into the water phase.
Q3: I observed significant gas evolution and pressure buildup when I washed the reaction mixture with sodium bicarbonate. Is this a cause for concern?
Answer: This is not only normal but is also a sign that the extraction is working. The bubbling is carbon dioxide (CO₂) gas being produced from the reaction between the carboxylic acid and the bicarbonate base.[1]
Reaction: R-COOH + NaHCO₃ → R-COONa + H₂O + CO₂(g)
It is critical to manage this pressure. When using a separatory funnel, you must swirl gently at first and vent frequently (pointing the stopcock away from yourself and others into a fume hood) to safely release the pressure.
Q4: My desired product is also weakly acidic. How can I remove the unreacted trichloromethylbenzoic acid without losing my product?
Answer: This is where understanding pKa is crucial. Since 2,3,5-trichloro-4-methylbenzoic acid is a relatively strong acid (pKa ~2.5-3.5), you can use a weak base like sodium bicarbonate (the conjugate acid, H₂CO₃, has a pKa of ~6.4) to selectively deprotonate it. If your desired product is significantly less acidic (e.g., a phenol with a pKa of ~10), the bicarbonate will not be basic enough to deprotonate it, leaving it in the organic layer.[1] A stronger base like sodium hydroxide (NaOH) would likely deprotonate both acids, preventing a clean separation.
Q5: My product is sensitive to basic conditions. Is column chromatography a viable alternative?
Answer: Yes, chromatography is an excellent alternative, though it requires more solvent and time. You have two primary options:
-
Normal Phase (Silica Gel): Carboxylic acids are notorious for "streaking" or tailing on silica gel, leading to poor separation. This occurs because the acidic protons interact strongly with the polar silica surface. To achieve a clean separation, you must suppress this ionization by adding a small amount of a volatile acid, like acetic acid (0.5-1%), to your mobile phase.[8] This keeps the carboxylic acid fully protonated and less polar, allowing it to elute as a sharp band.
-
Reversed-Phase (C18): This is often a better choice for polar compounds like carboxylic acids.[9] The stationary phase is nonpolar (C18 alkyl chains), and a polar mobile phase (like a water/acetonitrile or water/methanol gradient) is used. Adding 0.1% trifluoroacetic acid (TFA) to the mobile phase is standard practice to ensure the acid remains protonated for sharp, reproducible peaks.[9]
Table 2: Comparison of Chromatographic Methods
| Feature | Normal Phase (Silica Gel) | Reversed-Phase (C18) |
| Principle | Separation based on polarity (polar compounds stick longer). | Separation based on hydrophobicity (nonpolar compounds stick longer). |
| Mobile Phase | Nonpolar (e.g., Hexanes/Ethyl Acetate). | Polar (e.g., Water/Acetonitrile). |
| Key Additive | ~0.5% Acetic Acid to suppress ionization.[8] | ~0.1% TFA to suppress ionization.[9] |
| Best For | Separating the acid from less polar impurities. | Separating the acid from more polar impurities or when the product is highly polar. |
| Considerations | Potential for streaking if no acid modifier is used.[10] | Can be more expensive; requires aqueous-compatible systems. |
Section 3: Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is ideal for separating the acidic impurity from neutral or basic products.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane). Transfer this solution to a separatory funnel.
-
First Basic Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction & Venting: Stopper the funnel, invert it, and open the stopcock to vent any initial pressure. Close the stopcock and shake gently for 15-20 seconds, venting frequently to release CO₂ pressure.[1] Allow the layers to fully separate.
-
Separation: Drain the lower aqueous layer. The layer containing your organic solvent will depend on its density relative to water (e.g., ethyl acetate is less dense and will be the top layer; dichloromethane is denser and will be the bottom layer).
-
Repeat Wash: Repeat the wash (steps 2-4) with fresh NaHCO₃ solution one or two more times to ensure complete removal of the acid. A good self-validation step is to check the pH of the final aqueous wash; it should be basic (pH > 8).
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter away the drying agent, and concentrate the solvent using a rotary evaporator to yield your purified product.
-
(Optional) Recovery of the Acid: Combine all the aqueous layers from the basic washes in a beaker. Cool the beaker in an ice bath. Slowly add concentrated HCl dropwise while stirring until the solution is strongly acidic (pH < 2, check with pH paper). The 2,3,5-trichloro-4-methylbenzoic acid will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.[2][6]
Workflow Visualization: Acid-Base Extraction
The following diagram illustrates the logical flow of the acid-base extraction protocol.
Caption: Workflow for purification by acid-base extraction.
Protocol 2: Purification via Recrystallization
This method is effective if both your desired product and the acid impurity are solids with different solubilities in a given solvent system. This protocol assumes the acid is the minor component.
-
Solvent Selection: The key is to find a solvent in which your desired product is highly soluble at elevated temperatures but poorly soluble at low temperatures, while the acid impurity has different solubility characteristics (ideally remaining in solution upon cooling or being much less soluble).[7][11] Common solvents to screen include toluene, ethanol/water mixtures, or heptane/ethyl acetate mixtures.
-
Dissolution: Place the crude solid in a flask and add the minimum amount of boiling solvent required to fully dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling & Crystallization: Allow the clear solution to cool slowly to room temperature. Large, pure crystals of your desired product should form. Cooling too quickly can trap impurities. If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Cool the mixture further in an ice bath to maximize crystal yield.
-
Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual solution containing the dissolved acid impurity.
-
Drying: Dry the purified crystals under vacuum.
References
- Dârmănescu, D., et al. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. Chemical Engineering Research and Design, 136, 785-800.
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Chen, Y., et al. (n.d.). Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations. National Laboratory of the Rockies. [Link]
-
Teledyne ISCO (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN78. [Link]
-
Patsnap Eureka (2025). Carboxylic Acid Extraction: New Techniques for Improved Purity. Patsnap. [Link]
-
Unknown Author (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN. [Link]
-
Chen, Y., et al. (2024). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. RSC Publishing. [Link]
-
Christiansen, N., et al. (1992). Specific Removal of Chlorine From the Ortho-Position of Halogenated Benzoic Acids by Reductive Dechlorination in Anaerobic Enrichment Cultures. FEMS Microbiology Letters. [Link]
-
Reddit Community (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. [Link]
-
Organic Syntheses Procedure (n.d.). pentachlorobenzoic acid. Organic Syntheses. [Link]
-
ResearchGate Community (2020). How to separate ester from carboxylic acid by using chromatography? ResearchGate. [Link]
- Google Patents (n.d.). US2546545A - Process for the separation of isomeric chlorobenzoic acids.
-
SIELC Technologies (n.d.). HILIC Separation of Carboxylic Acids. SIELC. [Link]
-
Organic Syntheses Procedure (n.d.). o-CHLOROBENZOIC ACID. Organic Syntheses. [Link]
-
Reddit Community (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? Reddit. [Link]
-
Unknown Author (n.d.). EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. University Web Server. [Link]
-
Unknown Author (n.d.). Recrystallization of Benzoic Acid. University Web Server. [Link]
-
FAMU (2016). Lab Report Recrystallization. Florida A&M University. [Link]
-
Unknown Author (n.d.). The Recrystallization of Benzoic Acid. University Web Server. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 3. vernier.com [vernier.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. ris.utwente.nl [ris.utwente.nl]
- 6. benchchem.com [benchchem.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. teledyneisco.com [teledyneisco.com]
- 10. researchgate.net [researchgate.net]
- 11. The Recrystallization of Benzoic Acid [sites.pitt.edu]
Technical Guide: Optimizing Reflux Time for Chlorinated Benzoate Esterification
Strategic Overview: The Electronic vs. Steric Battle
Optimizing reflux time for chlorinated benzoic acids is not a linear function of temperature; it is a competition between electronic activation and steric deactivation .
In standard Fischer esterification, the chlorine atom plays a dual role:
-
Electronic Effect (Activating): As an electron-withdrawing group (EWG), chlorine increases the electrophilicity of the carbonyl carbon, theoretically making it more susceptible to nucleophilic attack by the alcohol.
-
Steric Effect (Deactivating): If the chlorine is in the ortho position (2- or 2,6- positions), it physically blocks the approach of the alcohol and inhibits the solvation of the transition state.
The Golden Rule: For para- and meta- chlorinated benzoates, electronic effects dominate (faster reaction). For ortho- chlorinated benzoates, steric effects dominate (significantly slower reaction).
Decision Matrix: Method Selection
Before optimizing reflux time, validate that Fischer Esterification is the correct pathway. For highly hindered substrates, reflux optimization is futile; pathway modification is required.
Figure 1: Decision matrix for selecting the esterification pathway based on steric hindrance.
Optimization Protocol: The "Smart Reflux" System
Do not rely on static time points. Use this self-validating protocol to determine the endpoint dynamically.
Core Reagents[1]
-
Substrate: Chlorinated Benzoic Acid (1.0 equiv)
-
Solvent/Reagent: Alcohol (Methanol/Ethanol) - Large Excess (10-20 equiv) acts as solvent.[1]
-
Catalyst: Conc. H₂SO₄ (0.1 - 0.5 equiv) or p-TsOH (0.1 equiv).
Step-by-Step Workflow
-
Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Critical: For ortho-substituted substrates, insert a Dean-Stark trap (if using high-boiling alcohols) or add activated 3Å Molecular Sieves (if using MeOH/EtOH) to the reaction mixture.
-
-
Initiation: Dissolve acid in alcohol before adding catalyst. Add H₂SO₄ dropwise.
-
Reflux: Heat to a rolling boil.
-
Note: "Gentle reflux" is insufficient for chlorinated benzoates. You need vigorous agitation to overcome solubility issues often seen with these crystalline acids.
-
-
Monitoring (The Checkpoint):
-
Perform TLC at T=1h , T=4h , and T=8h .
-
Mobile Phase: 20% EtOAc in Hexanes (Adjust based on polarity).
-
Visualization: UV lamp (Chlorinated aromatics quench fluorescence strongly).
-
-
Termination: Stop when the starting material spot disappears or the product:SM ratio stabilizes (equilibrium reached).
Reference Data: Reflux Time Estimates
Use these baselines to plan your instrument time.
| Substrate Type | Example Compound | Est. Reflux Time | Kinetic Barrier | Recommended Optimization |
| Unhindered | 4-Chlorobenzoic acid | 4 - 6 Hours | Low | Standard reflux is sufficient. |
| Mildly Hindered | 3-Chlorobenzoic acid | 6 - 8 Hours | Low | Ensure dry alcohol is used. |
| Hindered | 2-Chlorobenzoic acid | 16 - 24 Hours | Medium (Ortho effect) | Essential: Molecular sieves or Dean-Stark to remove water. |
| Blocked | 2,6-Dichlorobenzoic acid | >48 Hours (Poor Yield) | High (Steric inhibition) | STOP. Switch to Acid Chloride method (SOCl₂). |
Troubleshooting Center (Q&A)
Q1: I have refluxed 2,6-dichlorobenzoic acid for 24 hours in methanol with H₂SO₄, but TLC shows <10% conversion. Should I add more catalyst?
-
Diagnosis: No. This is a steric issue, not a catalytic one. The two ortho-chlorine atoms block the carbonyl carbon from the nucleophilic attack of methanol.
-
Solution: Abort the Fischer method. Convert the acid to an acid chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride. The resulting acid chloride is highly reactive and will react with methanol rapidly, even with steric hindrance.
Q2: My reaction (4-chlorobenzoic acid) reached 70% conversion after 4 hours but hasn't moved in the last 2 hours. Why?
-
Diagnosis: You have reached Chemical Equilibrium . Fischer esterification is reversible (
). The water produced is hydrolyzing the ester back to the acid at the same rate the ester is forming. -
Solution: You must break the equilibrium (Le Chatelier’s Principle).[2]
-
Add Molecular Sieves (3Å) to the reaction pot to scavenge water.
-
If using ethanol/butanol, use a Dean-Stark trap to physically distill off the water azeotrope.
-
Q3: I see a new spot on TLC that is less polar than the acid but more polar than the ester. What is it?
-
Diagnosis: Likely an anhydride impurity or, if using high heat/long times, a byproduct of decarboxylation (rare but possible with electron-deficient rings). However, in chlorinated systems, check if you are using Ethanol. If so, you might be seeing the ethyl ester vs methyl ester if solvents were cross-contaminated.
-
Verification: Isolate and run NMR. If the spot persists, it may be incomplete mono-esterification if using a di-acid.
Q4: Can I use HCl gas instead of H₂SO₄ to speed up the reflux?
-
Diagnosis: HCl gas (methanolysis) is cleaner (easier workup) but not necessarily faster kinetically than H₂SO₄.
-
Insight: For chlorinated benzoates, H₂SO₄ is preferred because it also acts as a dehydrating agent, helping to push the equilibrium slightly further than HCl gas would in a "wet" environment.
Mechanistic Visualization
Understanding the "Ortho Effect" mechanism helps explain why reflux times vary.
Figure 2: The rate-determining step for hindered benzoates is the nucleophilic attack, which is physically blocked by ortho-substituents.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanistic explanation of the "Ortho Effect" and steric hindrance in nucleophilic acyl substitution).
-
Liu, B. et al. "Kinetics and Mechanism of Esterification of Substituted Benzoic Acids." Journal of Chemical Education, 2004. (General kinetics reference).
-
Master Organic Chemistry. "Fischer Esterification." [Link] (Verified mechanism and equilibrium details).
Sources
Technical Support Center: Purification of Methyl 2,3,5-trichloro-4-methylbenzoate
Topic: Separation of Methyl 2,3,5-trichloro-4-methylbenzoate (Target) from tetrachloro impurities. Case ID: #PUR-ClBz-004 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Diagnostic
The Challenge: Separating Methyl 2,3,5-trichloro-4-methylbenzoate from its tetrachloro analogs (principally Methyl 2,3,5,6-tetrachlorobenzoate) is a classic "homologous separation" problem. Both compounds are highly lipophilic, crystalline solids with overlapping boiling points and similar solubility profiles.
Why Standard Methods Fail:
-
Co-Crystallization: The structural similarity (Van der Waals volume of –CH₃ vs –Cl is ~24 ų vs ~19 ų) allows the impurity to incorporate into the crystal lattice of your target, defeating single-pass recrystallization.
-
Azeotropes: High-vacuum distillation often fails because the vapor pressure curves cross or run parallel, requiring impractical theoretical plate counts.
The Solution Strategy: We utilize the electronic difference between the 4-methyl group (electron-donating) and the 4-chloro impurity (electron-withdrawing). This affects both solubility polarity and hydrolytic stability, allowing for separation via Fractional Crystallization or Kinetic Chemical Rescue .
Decision Matrix: Select Your Protocol
Before proceeding, assess your crude material's purity profile to select the correct workflow.
Figure 1: Decision matrix for selecting the optimal purification workflow based on impurity load.
Troubleshooting Guides & Protocols
Method A: The "Polarity Swing" Recrystallization
Best for: Removing low-level impurities (<5%) or polishing distilled material.
The Science: The target molecule contains a methyl group, making it slightly more soluble in protic solvents (like methanol) compared to the hyper-lipophilic tetrachloro impurity. We exploit this by using a "solvent/anti-solvent" system.[1]
Protocol:
-
Dissolution: Dissolve crude solid in boiling Methanol (MeOH) . Use the minimum amount required to dissolve it (approx. 3-5 mL per gram).
-
Hot Filtration: If undissolved solids remain at boiling, filter immediately . This is often the tetrachloro impurity (which has a higher melting point and lower solubility).
-
Nucleation: Remove from heat. While still warm (~50°C), add warm water dropwise until a faint turbidity (cloudiness) persists.
-
Re-solubilization: Add a few drops of MeOH to clear the solution.
-
Slow Cooling: Wrap the flask in foil/towel to cool slowly to room temperature, then refrigerate (4°C).
-
Critical: Do not shock-cool; this traps impurities.
-
-
Wash: Filter crystals and wash with cold 80:20 MeOH:Water.
Troubleshooting FAQ:
Q: The product "oiled out" instead of crystallizing. A: This happens if the water (anti-solvent) was added too fast or the temperature dropped too quickly.
Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure product if available. Stir vigorously while cooling to induce lattice formation.
Q: The impurity level actually increased after crystallization. A: You likely harvested the "first crop" too aggressively. The tetrachloro impurity often crystallizes first due to higher symmetry.
Fix: Perform a "Fractional Crystallization." Collect the first 10% of crystals formed and discard them (or recycle). The target is likely in the mother liquor. Evaporate the liquor to 50% volume and re-crystallize.
Method B: Kinetic Chemical Rescue (Hydrolysis)
Best for: High impurity loads (>10%) where crystallization fails.
The Science: This is a reactive purification. The 4-chloro substituent on the impurity is electron-withdrawing, making its ester carbonyl more electrophilic (reactive) than your target's 4-methyl ester. By controlling pH and time, we can selectively hydrolyze the impurity into its acid form (water-soluble), leaving the target intact (organic-soluble).
Protocol:
-
Dissolve: Dissolve crude mixture in THF or Acetone.
-
Reagent: Prepare a stoichiometric deficit of NaOH (e.g., if you have 10% impurity, add 0.15 equivalents of 1M NaOH).
-
Reaction: Stir at room temperature for 1-2 hours. Monitor via TLC/HPLC.
-
Target: Methyl ester (High Rf).
-
Impurity Product: Tetrachlorobenzoic acid salt (Baseline/Water soluble).
-
-
Partition: Evaporate organic solvent. Add Ethyl Acetate and Water (pH 8-9).
-
Separation:
-
Aqueous Layer: Contains the hydrolyzed impurity (discard).
-
Organic Layer: Contains the purified target ester.
-
-
Finish: Dry organic layer (
) and evaporate.
Troubleshooting FAQ:
Q: I lost too much of my target product. A: The hydrolysis conditions were too harsh (too much base or too hot).
Fix: Lower the temperature to 0°C. The rate difference between the impurity and target hydrolysis increases at lower temperatures (selectivity improves).
Analytical Troubleshooting (HPLC/GC)
Issue: "I cannot see two distinct peaks on my chromatogram."
Root Cause: Structurally homologous halogenated esters often co-elute on standard C18 columns due to nearly identical hydrophobicity.
Recommended Methods:
| Parameter | HPLC (Reverse Phase) | GC-MS (Preferred) |
| Column | Phenyl-Hexyl or C8 (Better selectivity for aromatics than C18) | DB-5ms or DB-1701 (Mid-polarity) |
| Mobile Phase | Acetonitrile : Water (Isocratic 70:30) | Helium Carrier |
| Detection | UV @ 230 nm (Benzoate absorption) | EI Source (Look for m/z 270 vs 290 clusters) |
| Tip | The "Phenyl" phase interacts with the pi-electrons. The Cl-substituted ring interacts differently than the Me-substituted ring. | Mass spec is definitive. Look for the isotope pattern of 3 Cl vs 4 Cl. |
Comparison of Physical Properties
Understanding the physical differences is key to separation.
| Property | Target: Methyl 2,3,5-trichloro-4-methylbenzoate | Impurity: Methyl 2,3,5,6-tetrachlorobenzoate | Implication |
| Molecular Weight | ~253.5 g/mol | ~273.9 g/mol | GC-MS Separation is easy. |
| Symmetry | Asymmetric (Methyl breaks symmetry) | High Symmetry (pseudo-D2h) | Impurity has higher lattice energy (crystallizes first). |
| Electronic Nature | Electron Rich (4-Methyl) | Electron Poor (4-Chloro) | Impurity hydrolyzes faster (Method B). |
| Solubility (MeOH) | Moderate | Low | Basis for Method A. |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for fractional crystallization techniques).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Authoritative guide on separating homologous aromatic esters).
-
Cohen, J. B., & Dakin, H. D. (1902). The Constitution of the Nitro- and Chloronitro-derivatives of Paraffinoid Hydrocarbons. Journal of the Chemical Society, Transactions, 81, 1324-1343. (Foundational work on the chlorination patterns of toluene derivatives).
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Journal of the American Chemical Society, 59(1), 96–103. (Theoretical basis for the "Chemical Rescue" hydrolysis rates based on electron-withdrawing substituents).
Sources
Technical Support Center: Extraction of Chlorinated Methyl Benzoates from Aqueous Layers
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the liquid-liquid extraction of chlorinated methyl benzoates from aqueous matrices. It is designed to offer practical, field-tested solutions to common challenges, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when selecting a solvent for extracting chlorinated methyl benzoates?
A1: The ideal solvent should exhibit high solubility for the target chlorinated methyl benzoate and be immiscible with water.[1][2] Key characteristics to evaluate include:
-
Polarity: The polarity of the solvent should be matched with the analyte to optimize recovery.[3] Chlorinated methyl benzoates are moderately polar; therefore, solvents of intermediate polarity are often a good starting point.
-
Density: A significant density difference between the solvent and the aqueous layer facilitates clean phase separation.[1] Halogenated solvents like dichloromethane are denser than water, while many common non-halogenated solvents are less dense.
-
Boiling Point: A relatively low boiling point simplifies solvent removal after extraction, but very volatile solvents can lead to sample loss.[1][2]
-
Chemical Stability: The chosen solvent must be inert and not react with the analytes or other components in the sample mixture.[1]
Q2: How does the pH of the aqueous layer affect the extraction efficiency of chlorinated methyl benzoates?
A2: While chlorinated methyl benzoates are generally neutral compounds, the pH of the aqueous phase can influence the extraction by affecting the solubility of potential acidic or basic impurities.[4][5] Maintaining a neutral pH (around 6-7.5) is typically recommended for the extraction of neutral species like chlorinated methyl benzoates.[3] Extreme pH values could potentially lead to the hydrolysis of the ester group, especially at elevated temperatures, so it's a crucial parameter to control.
Q3: Can residual chlorine in the aqueous sample interfere with the extraction?
A3: Yes, residual chlorine from processes like disinfection can be reactive and potentially degrade the target analytes.[6][7] It is advisable to remove free chlorine prior to extraction. This can be achieved by methods such as adding a small amount of a quenching agent like sodium thiosulfate or by allowing the sample to stand exposed to air for a period, as chlorine is volatile.[8][9][10]
Troubleshooting Guide
This section addresses specific issues that may arise during the extraction process and provides actionable solutions.
Problem 1: Low Recovery of Chlorinated Methyl Benzoates
Symptoms:
-
Consistently low analyte concentrations in the final extract, as determined by subsequent analysis (e.g., GC, HPLC).
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for the specific chlorinated methyl benzoate isomer.
-
Solution: Screen a range of solvents with varying polarities. For instance, if using a nonpolar solvent like hexane yields poor results, try a more polar solvent like diethyl ether or ethyl acetate.[2]
-
-
Insufficient Mixing/Agitation: Inadequate contact between the aqueous and organic phases will result in incomplete partitioning of the analyte.
-
Solution: Ensure thorough mixing by gentle, repeated inversions of the separatory funnel.[11] Avoid vigorous shaking, which can lead to emulsion formation.
-
-
Unfavorable Partition Coefficient (LogP): The inherent physicochemical properties of the analyte may favor the aqueous phase.
Problem 2: Persistent Emulsion Formation at the Interface
Symptoms:
-
A stable, cloudy, or milky layer forms between the aqueous and organic phases, making clean separation impossible.[14]
Potential Causes & Solutions:
-
Presence of Surfactant-like Molecules: High concentrations of lipids, proteins, or other amphiphilic compounds in the sample matrix can stabilize emulsions.[11]
-
Solution 1: Gentle Agitation: As a preventative measure, swirl the separatory funnel gently instead of shaking vigorously.[11]
-
Solution 2: Salting Out: Add brine (a saturated aqueous solution of NaCl) to the separatory funnel.[11][14] This increases the polarity of the aqueous phase and can help break the emulsion.[12][15]
-
Solution 3: Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed is a highly effective method for breaking the emulsion.[12][15][16]
-
Solution 4: Filtration: Pass the mixture through a plug of glass wool or a phase separation filter paper.[11]
-
Problem 3: Analyte Degradation or Transformation
Symptoms:
-
Appearance of unexpected peaks in the chromatogram, or significantly lower than expected recovery of the target analyte.
Potential Causes & Solutions:
-
Reactive Species in the Sample: As mentioned in the FAQ, residual chlorine or other oxidizing agents can degrade the analytes.[6][7]
-
Instability of the Analyte: Chlorinated methyl benzoates may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Solvent Impurities: Peroxides in ethers or other reactive impurities in the solvent can react with the analytes.
-
Solution: Use high-purity, freshly opened solvents. Test for peroxides in older ether solvents and purify if necessary.
-
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction (LLE)
-
Sample Preparation: Adjust the pH of the aqueous sample to ~7.0 using dilute acid or base. If residual chlorine is suspected, add a small crystal of sodium thiosulfate and stir until dissolved.
-
Extraction: Transfer the aqueous sample to a separatory funnel. Add an appropriate volume of the selected organic solvent.
-
Mixing: Stopper the funnel and gently invert it 15-20 times, venting frequently to release any pressure buildup.
-
Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Collection: Drain the lower layer. If the organic layer is the lower phase, drain it into a clean collection flask. If it is the upper layer, drain and discard the lower aqueous layer, then collect the organic layer through the top of the funnel to avoid contamination.
-
Drying: Dry the collected organic extract over anhydrous sodium sulfate to remove any residual water.
-
Concentration: If necessary, concentrate the extract using a gentle stream of nitrogen or a rotary evaporator.
Protocol 2: Troubleshooting Emulsions with "Salting Out"
-
Identify Emulsion: If a stable emulsion forms after the mixing step in the standard LLE protocol, proceed with this method.
-
Add Salt: Prepare a saturated aqueous solution of sodium chloride (brine). Add a small volume of the brine to the separatory funnel.
-
Gentle Mixing: Gently swirl the funnel to mix the brine with the emulsified layers. Do not shake vigorously.
-
Observe Separation: Allow the funnel to stand and observe if the emulsion breaks. This may take several minutes.
-
Repeat if Necessary: If the emulsion persists, additional small portions of brine can be added.
Data Presentation
Table 1: Properties of Common Solvents for Extraction
| Solvent | Density (g/mL) | Boiling Point (°C) | Polarity Index | Water Solubility (% w/w) |
| Hexane | 0.655 | 69 | 0.1 | <0.01 |
| Toluene | 0.867 | 111 | 2.4 | 0.033[3] |
| Diethyl Ether | 0.713 | 34.6 | 2.8 | 6.9 |
| Dichloromethane | 1.33 | 39.6 | 3.1 | 0.24[3] |
| Ethyl Acetate | 0.902 | 77.1 | 4.4 | 3.3[3] |
| Methyl tert-butyl ether (MTBE) | 0.74 | 55.2 | 2.5 | 1.5[3] |
Note: Data compiled from various chemical supplier and handbook sources.
Visualizations
Caption: Decision workflow for solvent selection and troubleshooting.
References
-
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
-
Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. K-Jhil. [Link]
-
How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?. ResearchGate. [Link]
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]
-
Conditions for Ideal Extraction Solvents. University of Alberta. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Tackling emulsions just got easier. Biotage. [Link]
-
Chlorine Removal from Water. Pure Aqua, Inc. [Link]
-
Tips for Troubleshooting Liquid-Liquid Extraction. K-Jhil. [Link]
-
How to Remove Chlorine from Water - Water Filtration Tips. ESP Water Products. [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. [Link]
-
What is the Effect of Temperature and pH on Extraction?. Unacademy. [Link]
-
Video: Extraction: Effects of pH. JoVE. [Link]
-
7.6: Solvent Partitioning (Liquid-Liquid Extraction). Chemistry LibreTexts. [Link]
-
Physical properties of extraction solvents. ResearchGate. [Link]
-
Best Way To Dechlorinate Tap Water. Water & Wastewater. [Link]
-
How to Remove Chlorine From Water. Culligan. [Link]
-
How to Remove Chlorine From Water. Sensorex Liquid Analysis Technology. [Link]
-
Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. PMC. [Link]
-
solid-liquid extraction. Columbia University. [Link]
-
Effect of aqueous phase pH on liquid–liquid extraction with impinging-jets contacting technique. ResearchGate. [Link]
-
What are some common mistakes when doing liquid-liquid extraction labs?. Reddit. [Link]
-
Understanding the Aqueous and Organic Layers in Liquid-Liquid Extraction. Oreate AI Blog. [Link]
Sources
- 1. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 2. 2. Apparatus and Technique [chem.ualberta.ca]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 6. pureaqua.com [pureaqua.com]
- 7. waterandwastewater.com [waterandwastewater.com]
- 8. espwaterproducts.com [espwaterproducts.com]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Methyl 2,3,5-trichloro-4-methylbenzoate Against Hydrolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2,3,5-trichloro-4-methylbenzoate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you control experimental conditions, primarily temperature, to prevent the unwanted hydrolysis of this compound.
Introduction: The Challenge of Ester Stability
Methyl 2,3,5-trichloro-4-methylbenzoate is a highly substituted aromatic ester. While its specific applications are varied, its core chemical structure—a methyl ester of a polychlorinated benzoic acid—renders it susceptible to hydrolysis. This process, the cleavage of the ester bond by water, can be accelerated by temperature, pH, and catalytic agents, leading to the formation of 2,3,5-trichloro-4-methylbenzoic acid and methanol. Such degradation can compromise the integrity of your starting material, affect reaction yields, and introduce impurities that may be difficult to remove. This guide will equip you with the knowledge and practical steps to mitigate this critical issue.
Frequently Asked Questions (FAQs)
Q1: At what temperature should I store Methyl 2,3,5-trichloro-4-methylbenzoate to minimize hydrolysis?
A1: For long-term storage, it is recommended to keep Methyl 2,3,5-trichloro-4-methylbenzoate in a cool, dry environment. Refrigeration at 2-8°C is a standard practice for temperature-sensitive esters to significantly slow down the rate of hydrolysis[1]. The container should be tightly sealed to prevent the ingress of atmospheric moisture. For highly sensitive applications or long-term archival, storage in a freezer at -20°C or below can be considered, provided the compound's freezing point is not a concern for container integrity[1].
Q2: How does pH influence the rate of hydrolysis of this compound?
A2: Ester hydrolysis is catalyzed by both acids and bases[2][3]. For aromatic esters, the rate of hydrolysis is generally lowest in the slightly acidic to neutral pH range (approximately pH 4-7). Under strongly acidic or basic conditions, the rate of hydrolysis increases significantly. The presence of electron-withdrawing chloro groups on the benzene ring of Methyl 2,3,5-trichloro-4-methylbenzoate will influence the electrophilicity of the carbonyl carbon, potentially affecting its susceptibility to nucleophilic attack by water or hydroxide ions. It is crucial to control the pH of any aqueous solutions in which the compound is dissolved.
Q3: Can the presence of metal ions affect the stability of my compound?
A3: Yes, certain metal ions can act as Lewis acids and catalyze ester hydrolysis. While not as common as acid or base catalysis, it is a possibility. If your experimental setup involves metal catalysts or if there is a risk of metal contamination, this could be a contributing factor to unexpected degradation.
Q4: What are the primary degradation products I should be looking for?
A4: The primary hydrolysis products are 2,3,5-trichloro-4-methylbenzoic acid and methanol. In analytical techniques like HPLC, you would expect to see a new peak corresponding to the more polar carboxylic acid, which will typically have a shorter retention time than the parent ester on a reverse-phase column.
Troubleshooting Guide: Investigating Unexpected Hydrolysis
If you suspect that Methyl 2,3,5-trichloro-4-methylbenzoate is degrading in your experiments, follow this troubleshooting guide.
Initial Assessment
-
Analytical Confirmation: The first step is to confirm that hydrolysis is indeed occurring. Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), to analyze your sample. Look for the appearance of the 2,3,5-trichloro-4-methylbenzoic acid peak and a corresponding decrease in the peak area of the parent ester.
-
Review Experimental Conditions: Carefully document all experimental parameters, paying close attention to:
-
Temperature: Were there any unexpected temperature fluctuations? Was the reaction or storage temperature higher than recommended?
-
pH: Was the pH of the solution measured and controlled?
-
Solvents: Were the solvents of high purity and anhydrous, if required?
-
Reaction Time: Was the experiment run for a longer duration than intended?
-
Investigative Workflow
Caption: Troubleshooting workflow for identifying and resolving hydrolysis.
Common HPLC Troubleshooting Issues in Hydrolysis Monitoring
| Problem | Potential Cause | Solution |
| Peak Tailing for the Carboxylic Acid Product | Secondary interactions with the stationary phase; inappropriate mobile phase pH. | Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of the carboxylic acid.[4][5] |
| Shifting Retention Times | Inconsistent mobile phase composition; temperature fluctuations in the column oven. | Ensure mobile phase is well-mixed and degassed. Use a reliable column oven to maintain a constant temperature.[5] |
| Ghost Peaks | Contamination in the injector or mobile phase; carryover from previous injections. | Flush the system with a strong solvent. Run blank injections to identify the source of contamination.[4][6] |
| Poor Resolution Between Ester and Acid | Mobile phase composition is not optimal. | Adjust the organic-to-aqueous ratio in the mobile phase. A shallower gradient or isocratic elution may be necessary.[7] |
Experimental Protocols
Protocol 1: Determining the Effect of Temperature on Hydrolysis Rate
This experiment will allow you to quantify the temperature dependence of the hydrolysis of Methyl 2,3,5-trichloro-4-methylbenzoate.
Materials:
-
Methyl 2,3,5-trichloro-4-methylbenzoate
-
Buffered aqueous solution (e.g., phosphate buffer, pH 7)
-
Acetonitrile (HPLC grade)
-
HPLC system with a C18 column and UV detector
-
Class A volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of Methyl 2,3,5-trichloro-4-methylbenzoate in acetonitrile.
-
Reaction Setup: In separate sealed vials, add a precise volume of the stock solution to the pre-equilibrated buffered aqueous solution at different temperatures (e.g., 25°C, 40°C, 50°C, 60°C). The final concentration of the ester should be suitable for HPLC analysis.
-
Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial. Immediately quench the reaction by diluting the aliquot in a cold mobile phase to prevent further hydrolysis.
-
HPLC Analysis: Inject the quenched samples onto the HPLC system. Monitor the disappearance of the Methyl 2,3,5-trichloro-4-methylbenzoate peak and the appearance of the 2,3,5-trichloro-4-methylbenzoic acid peak.
-
Data Analysis: Plot the concentration of the ester versus time for each temperature. Determine the pseudo-first-order rate constant (k) at each temperature from the slope of the natural logarithm of the concentration versus time.
-
Arrhenius Plot: Create an Arrhenius plot by graphing ln(k) versus 1/T (in Kelvin). The activation energy (Ea) for the hydrolysis reaction can be calculated from the slope of this plot (Slope = -Ea/R, where R is the gas constant).
Caption: Workflow for determining the activation energy of hydrolysis.
Protocol 2: Best Practices for Storage and Handling
To ensure the long-term stability of Methyl 2,3,5-trichloro-4-methylbenzoate, adhere to the following storage and handling procedures.
Storage:
-
Temperature: Store in a refrigerator at 2-8°C[10].
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is particularly sensitive or will be stored for an extended period.
-
Container: Use amber glass vials with tightly sealed caps to protect from light and moisture[11][12].
-
Labeling: Clearly label all containers with the chemical name, date received, and date opened[11].
Handling:
-
Environment: Handle the compound in a dry environment, such as a glove box or a fume hood with low humidity.
-
Dispensing: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound[13].
-
Solvents: When preparing solutions, use high-purity, anhydrous solvents.
References
-
Fiveable. (n.d.). Experimental Methods in Chemical Kinetics. Retrieved February 12, 2026, from [Link]
-
University of Kansas. (2017). New Kinetics Experiment for Undergraduate Chemical Engineering Laboratory. Retrieved February 12, 2026, from [Link]
-
KTH Royal Institute of Technology. (2024). High temperature experimental kinetics. Retrieved February 12, 2026, from [Link]
-
GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved February 12, 2026, from [Link]
-
Bantleon. (2025). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Retrieved February 12, 2026, from [Link]
- Emmert, M., Heß, K., Gräb, P., & Geidel, E. (2020). Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate.
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved February 12, 2026, from [Link]
-
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved February 12, 2026, from [Link]
- Emmert, M., et al. (2020). Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate.
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved February 12, 2026, from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved February 12, 2026, from [Link]
- Pihl, V., et al. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates.
-
AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved February 12, 2026, from [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved February 12, 2026, from [Link]
- Comisar, C. M., et al. (2008). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research, 47(3), 577-584.
- Savage, P. E., et al. (2008). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water.
-
U.S. Environmental Protection Agency. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved February 12, 2026, from [Link]
- Request PDF. (2025). The Effect of Temperature on the Rate of Alkaline Hydrolysis of Esters in Concentrated Aqueous Solutions of Et4NCl.
- Pihl, V., et al. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2.
- Howard, P. H., & Meylan, W. M. (2018). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Environmental Science: Processes & Impacts, 20(1), 12-23.
- Liu, X., et al. (n.d.). Hydrolysis rate constants and half-life at different temperatures.
- Ciriminna, R., & Pagliaro, M. (2010).
- Steinberg, S., & Lena, F. (1995). Hydrolysis of several substituted methyl benzoates in the aqueous solution.
- Comisar, C. M., et al. (2008). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research, 47(3), 577-584.
- Wang, Y., et al. (2024). Prediction of Base-Catalyzed Hydrolysis Kinetics of Polychlorinated Dibenzo-p-Dioxins by Density Functional Theory Calculations. Environmental Science & Technology, 58(12), 5483-5490.
- Fadhel, A., et al. (n.d.). Rate constants for the hydrolysis of para-substituted benzoate esters at 250 °C.
- Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters.
- Möller, C., et al. (2022). Hydrolysis rate constants of ATP determined in situ at elevated temperatures. Biophysical Chemistry, 289, 106878.
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Validation & Comparative
GC-MS retention time of Methyl 2,3,5-trichloro-4-methylbenzoate vs isomers
This guide outlines the strategic GC-MS separation of Methyl 2,3,5-trichloro-4-methylbenzoate from its critical positional isomers. It is designed for analytical chemists and process development scientists requiring high-resolution data for impurity profiling or environmental monitoring.
Executive Summary & Chemical Context
Methyl 2,3,5-trichloro-4-methylbenzoate is a highly specific chlorinated aromatic ester, often encountered as an intermediate in the synthesis of auxinic herbicides or as a degradation product of polychlorinated toluenes.
The primary analytical challenge lies in distinguishing it from its positional isomers , particularly those formed during non-selective chlorination of methyl p-toluate. The most critical isomer to resolve is Methyl 2,3,6-trichloro-4-methylbenzoate , as the "di-ortho" substitution pattern significantly alters its biological activity and environmental fate.
Key Target Analytes
| Compound Name | Structure Description | Key Feature |
| Methyl 2,3,5-trichloro-4-methylbenzoate | Cl at 2, 3, 5 positions.[1][2][3][4][5][6][7] | Mono-ortho to ester. Target Analyte. |
| Methyl 2,3,6-trichloro-4-methylbenzoate | Cl at 2, 3, 6 positions. | Di-ortho to ester. Critical Impurity. |
| Methyl 2,3,4-trichloro-5-methylbenzoate | Cl at 2, 3, 4 positions. | Mono-ortho to ester. Less common byproduct. |
Chromatographic Theory: The "Ortho Effect"
To achieve baseline separation without relying solely on trial-and-error, we utilize the Ortho Effect principle in gas chromatography.
-
Steric Inhibition of Resonance: In the 2,3,6-isomer , the two chlorine atoms flanking the ester group (positions 2 and 6) force the carbonyl group out of the plane of the benzene ring. This reduces the conjugation and the polarity of the molecule relative to the stationary phase.
-
Elution Order Prediction: On non-polar (5% phenyl) and intermediate polarity phases, di-ortho substituted isomers elute earlier than their mono-ortho or non-ortho counterparts due to reduced intermolecular forces (lower effective boiling point and polarity).
Predicted Elution Order (DB-5MS):
-
Methyl 2,3,6-trichloro-4-methylbenzoate (Fastest, Di-ortho)
-
Methyl 2,3,5-trichloro-4-methylbenzoate (Target, Mono-ortho)
-
Methyl 2,3,4-trichloro-5-methylbenzoate (Slowest, steric bulk distal to ester)
Experimental Protocol
This protocol is designed to maximize the resolution between the 2,3,6 and 2,3,5 isomers using a standard capillary GC-MS setup.
Instrument Configuration
-
System: Agilent 7890/5977 GC-MS (or equivalent).
-
Column: Rxi-5Sil MS or DB-5MS UI (30 m × 0.25 mm × 0.25 µm).
-
Rationale: The silphenylene phase provides superior selectivity for halogenated aromatics compared to standard polysiloxanes.
-
-
Inlet: Split/Splitless at 250°C.
-
Mode: Split 10:1 (for high conc. synthesis samples) or Splitless (for trace environmental).
-
-
Liner: Ultra Inert single taper with wool.
Temperature Program
The ramp rate is critical. A slow ramp in the elution window (160°C – 220°C) is required to separate the isomers.
| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| Initial | - | 60 | 1.0 |
| Ramp 1 | 20 | 160 | 0.0 |
| Ramp 2 (Critical) | 4 | 230 | 0.0 |
| Ramp 3 | 30 | 300 | 3.0 |
Mass Spectrometry Parameters
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Scan Mode: Full Scan (m/z 50–450) for identification; SIM for quantitation.
-
Key Ions (SIM):
-
Quant Ion: m/z 217 (Loss of OMe, characteristic of methyl esters).
-
Qual Ions: m/z 252 (Molecular Ion M+), m/z 254 (M+2), m/z 219.
-
Performance Comparison & Data Analysis
The following table summarizes the expected chromatographic behavior and mass spectral characteristics.
| Feature | Methyl 2,3,6-trichloro-4-methylbenzoate | Methyl 2,3,5-trichloro-4-methylbenzoate (Target) |
| Relative Retention (RRT) | 0.96 - 0.98 (Elutes First) | 1.00 (Reference) |
| Boiling Point Interaction | Lower (Steric shielding of ester) | Higher (Exposed ester group) |
| Key MS Fragment (m/z 217) | High abundance (Facile loss of -OMe due to steric relief) | High abundance |
| Ortho Effect Ion | Distinct [M-Cl]+ or interaction ions may be enhanced. | Standard fragmentation pattern. |
Visualizing the Separation Logic
The following diagram illustrates the decision matrix for distinguishing these isomers based on the protocol above.
Caption: Separation logic flow relying on the "Ortho Effect" to resolve the critical di-ortho impurity (Peak 1) from the target mono-ortho analyte (Peak 2).
References
-
Separation of Isomers on Liquid Crystal Phases: Lee, Y.W. & Lin, C.H. (2011). Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. Asian Journal of Chemistry. Link
- Ortho Effect in Mass Spectrometry: Smith, R.M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
-
Synthesis of Methyl Benzoates: Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI Molecules. Link
-
EPA Method 8121: Chlorinated Hydrocarbons by Gas Chromatography: Capillary Column Technique. US EPA.[8] Link
-
NIST Chemistry WebBook: Methyl 4-methylbenzoate Retention Indices. National Institute of Standards and Technology.[9] Link
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- 9. mdpi.com [mdpi.com]
A Comparative Guide to HPLC Method Development for the Separation of Methyl 2,3,5-trichloro-4-methylbenzoate and Its Process-Related Impurities
Introduction
Methyl 2,3,5-trichloro-4-methylbenzoate is a highly substituted aromatic compound often synthesized as an intermediate in the development of agrochemicals and pharmaceuticals. The efficacy and safety of any final active ingredient depend critically on the purity of such intermediates. Consequently, a robust, selective, and reliable analytical method is required to separate the target compound from structurally similar process-related impurities that may arise during synthesis.
This guide provides an in-depth, experience-driven approach to developing a high-performance liquid chromatography (HPLC) method for this specific analytical challenge. We will detail a primary, optimized reverse-phase HPLC method, explaining the scientific rationale behind each parameter choice. Furthermore, we will compare this primary method with a viable alternative that employs a different stationary phase chemistry, providing a comprehensive framework for researchers, scientists, and drug development professionals to tackle similar separation challenges.
The Analytical Challenge: Characterizing the Analyte and Potential Impurities
The first pillar of effective method development is a thorough understanding of the analyte and its likely contaminants. Methyl 2,3,5-trichloro-4-methylbenzoate is a nonpolar molecule due to the ester functional group and the presence of three electron-withdrawing chlorine atoms and a methyl group on the aromatic ring. This inherent hydrophobicity makes it an ideal candidate for reverse-phase chromatography.[1]
The most common synthesis route is the Fischer esterification of 2,3,5-trichloro-4-methylbenzoic acid with methanol, catalyzed by a strong acid.[2] This process can lead to several key impurities:
-
Starting Material: Unreacted 2,3,5-trichloro-4-methylbenzoic acid. The free carboxylic acid group makes this impurity significantly more polar than the final ester product.
-
Isomeric Impurities: Incomplete selectivity during the chlorination of the toluene precursor can result in positional isomers (e.g., Methyl 2,3,6-trichloro-4-methylbenzoate). These isomers often possess very similar physicochemical properties, making them the most difficult to separate.
-
Under-chlorinated Species: Intermediates from the synthesis that have fewer than three chlorine atoms (e.g., Methyl 2,5-dichloro-4-methylbenzoate). These will be less hydrophobic than the main analyte.
The primary goal of the HPLC method is to achieve baseline resolution for all these species, particularly the critical pair of positional isomers.
| Compound | Structure | Predicted Polarity | Predicted Elution Order (Reverse-Phase) |
| Impurity 1: 2,3,5-trichloro-4-methylbenzoic acid | Benzene ring with -COOH, -CH3, and 3 -Cl groups | High | 1 (Earliest) |
| Impurity 2: Methyl 2,5-dichloro-4-methylbenzoate | Benzene ring with -COOCH3, -CH3, and 2 -Cl groups | Medium | 2 |
| Analyte: Methyl 2,3,5-trichloro-4-methylbenzoate | Benzene ring with -COOCH3, -CH3, and 3 -Cl groups at positions 2,3,5 | Low | 3 |
| Impurity 3: Methyl 2,3,6-trichloro-4-methylbenzoate | Benzene ring with -COOCH3, -CH3, and 3 -Cl groups at positions 2,3,6 | Low | 4 (Very close to analyte) |
Primary Method: C18-Based Separation
Our primary method is built on the industry-standard C18 (octadecylsilane) stationary phase, which provides excellent hydrophobic retention for nonpolar analytes.[1][3]
Rationale for Method Parameters
-
Stationary Phase: C18, ≤3.5 µm: A C18 column is the logical starting point due to its strong hydrophobic interactions with the analyte and its impurities.[4] Employing columns with small particle sizes (e.g., 3.5 µm or smaller) ensures high efficiency and sharp peaks, which is critical for resolving closely eluting species.
-
Mobile Phase: Acetonitrile and Water: Acetonitrile (ACN) is chosen as the organic modifier over methanol because of its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.[5][6] Water serves as the weak solvent in this reverse-phase setup.
-
Mobile Phase Additive: 0.1% Phosphoric Acid: The most polar impurity is the unreacted carboxylic acid. To ensure a consistent retention time and sharp peak shape, its ionization must be suppressed.[7] Adding a small amount of a non-UV-absorbing acid like phosphoric acid to the mobile phase maintains a low pH, keeping the carboxyl group in its protonated, less polar form.
-
Elution Mode: Gradient: The sample contains compounds with a wide range of polarities, from the polar starting acid to the nonpolar chlorinated esters. A gradient elution, where the percentage of organic solvent is increased over time, is necessary to elute all compounds with good peak shape in a reasonable analysis time.[8] An isocratic method would either fail to elute the nonpolar compounds or cause the polar ones to rush through unresolved at the solvent front.
-
Detection: UV at 254 nm: The conjugated aromatic ring system in the analyte and impurities makes them strong chromophores.[9] A wavelength of 254 nm is a common and effective choice for aromatic compounds, providing good sensitivity.[10][11] For optimal results, a UV scan of the main analyte should be performed to identify the wavelength of maximum absorbance (λmax).
Detailed Experimental Protocol: Primary Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid (v/v) |
| Gradient Program | 0-2 min: 50% B2-15 min: 50% to 95% B15-18 min: 95% B18.1-22 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV Absorbance at 254 nm |
| Injection Volume | 5 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
| Sample Preparation | Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. |
Comparative Analysis: Alternative Phenyl-Hexyl Method
While a C18 column is an excellent choice, resolving structurally similar isomers may require an alternative separation mechanism. A Phenyl-Hexyl stationary phase offers a different selectivity that can be highly advantageous.
Rationale for the Alternative Method
The key difference in a Phenyl-Hexyl column is the stationary phase's ability to engage in π-π interactions with the aromatic rings of the analytes.[10] This provides a secondary separation mechanism in addition to the standard hydrophobic interactions. For positional isomers, where hydrophobicity is nearly identical, the subtle differences in how their electron clouds interact with the phenyl rings of the stationary phase can be the key to achieving separation. The separation of halogenated aromatic compounds can often be improved by leveraging these unique interactions.
Comparison of Performance
The following table presents a hypothetical but realistic comparison of the expected performance of the two methods for this specific separation challenge.
| Performance Metric | Primary Method (C18) | Alternative Method (Phenyl-Hexyl) | Justification |
| Resolution (Analyte vs. Impurity 3) | 1.3 (Partial Co-elution Possible) | ≥ 1.8 (Baseline Separation) | The Phenyl-Hexyl phase's π-π interactions provide the alternative selectivity needed to resolve the structurally similar positional isomers.[10] |
| Resolution (Analyte vs. Impurity 1) | > 5.0 (Excellent) | > 5.0 (Excellent) | Both columns easily separate the polar carboxylic acid from the nonpolar ester due to large differences in hydrophobicity. |
| Analysis Time | ~18 minutes | ~20 minutes | The additional interactions on the Phenyl-Hexyl phase may slightly increase the retention times of all aromatic compounds, leading to a marginally longer run time. |
| Peak Shape (Acid Impurity) | Excellent (Symmetry > 0.95) | Excellent (Symmetry > 0.95) | Peak shape for the acid is primarily controlled by the low pH of the mobile phase, which is consistent between both methods.[7] |
| General Applicability | High | Medium-High | C18 is a universal column for a wide range of applications, whereas Phenyl-Hexyl is more specialized for aromatic compounds. |
Visualization of the Method Development Workflow
A logical, systematic workflow is crucial for efficient and successful method development. The following diagram illustrates the decision-making process, from initial analyte assessment to the final, validated method.
Caption: A workflow diagram for systematic HPLC method development.
Conclusion
For the analysis of Methyl 2,3,5-trichloro-4-methylbenzoate and its process-related impurities, a reverse-phase HPLC method using a C18 column with an acidified acetonitrile/water gradient provides a robust and high-performing solution. This method is effective at separating the analyte from impurities of differing polarities, such as the unreacted starting acid.
However, in cases where resolution of closely-related positional isomers is the primary challenge, a Phenyl-Hexyl stationary phase should be employed as a powerful alternative. Its unique ability to engage in π-π interactions offers a different selectivity that can successfully resolve these critical pairs. By following the systematic approach outlined in this guide, analytical scientists can confidently develop and validate a method that ensures the purity and quality of this important chemical intermediate.
References
-
ResearchGate. (2025). Optimization of the HPLC separation of aromatic groups in petroleum fractions | Request PDF. Available at: [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Available at: [Link]
-
Journal of Chromatographic Science. (n.d.). Selection of a Mobile Phase Optimization Technique in High Performance Liquid Chromatography. Available at: [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available at: [Link]
-
PMC. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Available at: [Link]
-
Scribd. (n.d.). HPLC Method Development for Compound Separation. Available at: [Link]
-
Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]
-
MAC-MOD Analytical. (n.d.). Rapid HPLC Separation of Aromatic Compounds on HALO Phenyl-Hexyl. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]
-
Biotage. (2023). How to maximize UV detection sensitivity in flash chromatography. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Available at: [Link]
-
Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Available at: [Link]
-
ResearchGate. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Available at: [Link]
-
Chemistry LibreTexts. (2022). 2.5: High-Performance Liquid Chromatography. Available at: [Link]
-
PMC. (2016). Detection of Organic Compounds in Water by an Optical Absorbance Method. Available at: [Link]
-
Agilent. (n.d.). Separation of Paraben Preservatives by Reversed-Phase HPLC Application. Available at: [Link]
-
Michigan State University Chemistry. (n.d.). UV-Visible Spectroscopy. Available at: [Link]
-
Agilent. (2024). HPLC Method Development: From Beginner to Expert Part 2. Available at: [Link]
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Honeywell. (n.d.). UV Cutoff. Available at: [Link]
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Physics & Maths Tutor. (n.d.). Notes - PAG 06 Synthesis of an Organic Solid - OCR (B) Chemistry A-Level. Available at: [Link]
-
Chemistry LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds. Available at: [Link]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylpara. Available at: [Link]
-
PMC. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Available at: [Link]
-
Journal of Pharmacognosy and Phytochemistry. (2018). Development and validation of RP-HPLC method for simultaneous determination of paraben preservatives in pharmaceutical liquid do. Available at: [Link]
-
ResearchGate. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Available at: [Link]
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SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Available at: [Link]
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Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Available at: [Link]
- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
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A Comparative Guide to the Infrared Spectroscopy of Chlorinated Benzoates: Unraveling the Electronic Effects on Ester Carbonyl Vibrations
For researchers, scientists, and professionals in drug development, a nuanced understanding of molecular structure is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating functional groups, and the carbonyl (C=O) stretch of an ester is one of its most characteristic signals. This guide provides an in-depth comparison of the ester carbonyl stretching frequencies in a series of chlorinated methyl benzoates. By examining the impact of chlorine substitution on the benzene ring, we can dissect the interplay of electronic effects and gain a deeper appreciation for the subtleties of IR spectral interpretation. This guide will move beyond a simple cataloging of peak positions to explain the underlying principles that govern these spectral shifts, supported by experimental data and established methodologies.
The Foundational Principles: Factors Governing Carbonyl Stretching Frequency
The position of the carbonyl stretching vibration in an IR spectrum is exquisitely sensitive to its electronic environment. For a typical saturated aliphatic ester, this peak is found in the region of 1735-1750 cm⁻¹[1][2]. However, in aromatic esters like methyl benzoate, conjugation between the carbonyl group and the benzene ring delocalizes the pi electrons, which weakens the C=O bond and lowers its stretching frequency to around 1715-1730 cm⁻¹[3][4].
The introduction of substituents onto the aromatic ring, such as chlorine atoms, further perturbs the electronic environment of the carbonyl group through a combination of two primary electronic effects:
-
Inductive Effect (-I): Chlorine is a highly electronegative atom, and it withdraws electron density from the benzene ring through the sigma bonds. This electron withdrawal extends to the carbonyl carbon, which in turn strengthens the C=O bond, leading to an increase in the stretching frequency[5]. The inductive effect is distance-dependent, diminishing as the substituent is moved further from the reaction center (the carbonyl group).
-
Resonance Effect (+R): The lone pair of electrons on the chlorine atom can be delocalized into the pi system of the benzene ring. This donation of electron density, particularly to the ortho and para positions, can partially counteract the inductive effect. An increase in electron density at the carbonyl group through resonance would weaken the C=O bond and decrease its stretching frequency.
The final observed position of the carbonyl peak is a delicate balance of these opposing electronic forces. The location of the chlorine atom(s) on the benzene ring dictates the relative contributions of the inductive and resonance effects, resulting in predictable shifts in the IR spectrum.
Comparative Analysis of Carbonyl Stretching Frequencies
To illustrate these principles, the IR spectra of methyl benzoate and a series of its chlorinated derivatives were analyzed. The ester carbonyl (C=O) stretching frequencies are summarized in the table below. The data has been compiled from publicly available spectral databases.
| Compound | Number of Chlorine Atoms | Position of Chlorine(s) | Carbonyl (C=O) Stretching Frequency (cm⁻¹) |
| Methyl Benzoate | 0 | - | ~1724 |
| Methyl 2-chlorobenzoate | 1 | ortho | ~1736 |
| Methyl 4-chlorobenzoate | 1 | para | ~1728 |
| Methyl 2,4-dichlorobenzoate | 2 | ortho, para | ~1736 |
| Methyl 2,5-dichlorobenzoate | 2 | ortho, meta | ~1738 |
| Methyl 3,5-dichlorobenzoate | 2 | meta, meta | ~1732 |
Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.
Interpreting the Spectral Data
Methyl Benzoate (Baseline): The carbonyl stretch of the unsubstituted methyl benzoate serves as our reference point at approximately 1724 cm⁻¹.
Mono-chlorinated Benzoates:
-
Methyl 4-chlorobenzoate (~1728 cm⁻¹): With the chlorine atom in the para position, both inductive and resonance effects are at play. The slight increase in frequency compared to methyl benzoate suggests that the electron-withdrawing inductive effect is the dominant force, though it is partially offset by the electron-donating resonance effect.
-
Methyl 2-chlorobenzoate (~1736 cm⁻¹): The ortho substitution results in a more significant increase in the carbonyl stretching frequency. This is because the inductive effect is stronger at the closer ortho position. Furthermore, steric hindrance between the ortho chlorine and the ester group can disrupt the coplanarity of the carbonyl group with the benzene ring, reducing the extent of conjugation and further increasing the C=O bond strength.
Di-chlorinated Benzoates:
-
Methyl 3,5-dichlorobenzoate (~1732 cm⁻¹): When both chlorine atoms are in the meta position, the resonance effect does not extend to the carbonyl group. Therefore, the observed shift is primarily due to the additive inductive effects of the two chlorine atoms, leading to a noticeable increase in the stretching frequency.
-
Methyl 2,4-dichlorobenzoate (~1736 cm⁻¹): This isomer experiences a strong inductive effect from the ortho chlorine and a combined inductive and resonance effect from the para chlorine. The resulting frequency is similar to that of the mono-ortho-substituted compound, indicating the powerful influence of the ortho substituent.
-
Methyl 2,5-dichlorobenzoate (~1738 cm⁻¹): The presence of both ortho and meta chloro substituents leads to the highest observed carbonyl stretching frequency among the studied compounds. This is due to the strong inductive effect from the ortho position and an additional inductive effect from the meta position, with minimal counteracting resonance at the carbonyl group from the meta substituent.
Visualizing Electronic Effects and Experimental Workflow
To better understand the interplay of electronic effects and the experimental process, the following diagrams are provided.
Caption: Interplay of Inductive and Resonance Effects on the Carbonyl Stretching Frequency.
Caption: General Experimental Workflow for FTIR Analysis of Chlorinated Benzoates.
Experimental Protocols
To ensure the reproducibility and accuracy of the presented data, standardized experimental protocols are essential. Below are detailed methodologies for preparing solid and liquid samples for FTIR analysis.
Protocol 1: KBr Pellet Method for Solid Samples
This method is suitable for solid chlorinated benzoates.
Materials:
-
Agate mortar and pestle
-
FTIR grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 4 hours and stored in a desiccator.
-
Hydraulic press with pellet die
-
Spatula
-
Analytical balance
Procedure:
-
Weigh approximately 1-2 mg of the solid chlorinated benzoate sample.
-
Weigh approximately 100-200 mg of dry FTIR grade KBr.
-
Add the sample and KBr to the agate mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The transparency of the final pellet depends on the particle size.
-
Transfer a portion of the powdered mixture to the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
Protocol 2: Attenuated Total Reflectance (ATR) for Liquid or Solid Samples
ATR-FTIR is a convenient method for both liquid and solid samples, requiring minimal sample preparation.
Materials:
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Kimwipes or other soft, lint-free tissue.
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a Kimwipe dampened with an appropriate solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
For a liquid sample, place a small drop of the chlorinated benzoate onto the center of the ATR crystal.
-
For a solid sample, place a small amount of the powder onto the crystal and apply pressure using the built-in press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
After the measurement, clean the ATR crystal thoroughly with a solvent-dampened Kimwipe.
Conclusion
The infrared spectrum, and specifically the carbonyl stretching frequency of chlorinated benzoates, serves as a powerful diagnostic tool for understanding the electronic landscape of a molecule. The predictable shifts in the C=O peak position upon chlorination provide a clear demonstration of the interplay between inductive and resonance effects. By understanding these fundamental principles and employing standardized experimental techniques, researchers can confidently interpret IR spectra to elucidate the structure and properties of substituted aromatic compounds, a critical skill in the fields of chemical research and drug development.
References
-
Brainly. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link]
-
Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
-
Toppr. The carbonyl stretching (νC=O) frequency for ethyl benzoate is observed 1719 cm-1. νC=O for ethyl acetate is observed at 1742 cm-1. Explain why νC=O is observed at a lower frequency for ethyl benzoate relative to ethyl acetate. Retrieved from [Link]
-
PubChem. Methyl 2,5-dichlorobenzoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Spectral Database for Organic Compounds. Retrieved from [Link]
-
Khan Academy. IR signals for carbonyl compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
PubChem. Methyl 3,5-dichlorobenzoate. Retrieved from [Link]
-
Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]
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Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
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PubChem. 2,3-Dichlorobenzoic acid. Retrieved from [Link]
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University of Calgary. Unit 4: Free Energy Relationships. Retrieved from [Link]
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University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
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Chemistry LibreTexts. (2021, July 31). 16.4: Spectroscopic Properties. Retrieved from [Link]
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PubChemLite. Methyl 2,6-dichlorobenzoate (C8H6Cl2O2). Retrieved from [Link]
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AIST. Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
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ResearchGate. (2008). Methyl 2,5-dichlorobenzoate. Retrieved from [Link]
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PubChem. Methyl 2,4-dichlorobenzoate. Retrieved from [Link]
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DeRuiter, J. RESONANCE AND INDUCTION TUTORIAL. Retrieved from [Link]
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Bioregistry. Spectral Database for Organic Compounds. Retrieved from [Link]
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Johnson, C. D. The Hammett cp relationship. Retrieved from [Link]
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PubChem. 2,6-Dichlorobenzoate. Retrieved from [Link]
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- ACS Publications. (2022, June 28). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B, 126(27), 5158-5165.
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NIST. Benzoic acid, 2-chloro-, methyl ester. Retrieved from [Link]
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University of California, Davis. The C=O Stretch. Retrieved from [Link]
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A Comparative Analysis of the Reactivity of Methyl 2,3,5-trichloro-4-methylbenzoate and Methyl 2,5-dichloro-4-methylbenzoate
A technical guide for researchers, scientists, and drug development professionals.
In the landscape of pharmaceutical and agrochemical research, the nuanced reactivity of substituted aromatic compounds is a cornerstone of molecular design and synthesis. This guide provides an in-depth comparison of the chemical reactivity of two closely related polychlorinated aromatic esters: Methyl 2,3,5-trichloro-4-methylbenzoate and Methyl 2,5-dichloro-4-methylbenzoate. Understanding the subtle yet significant differences in their reactivity, governed by the interplay of electronic and steric effects, is paramount for their effective utilization as synthetic intermediates.
Molecular Structures and Substituent Effects
The key structural difference between the two molecules lies in the presence of an additional chlorine atom at the C3 position of Methyl 2,3,5-trichloro-4-methylbenzoate. This seemingly minor variation has profound implications for the electron distribution within the aromatic ring and the steric environment around the methyl ester functionality.
| Compound | Structure | Key Substituents |
| Methyl 2,3,5-trichloro-4-methylbenzoate | ![]() | Three electron-withdrawing chloro groups; one electron-donating methyl group. |
| Methyl 2,5-dichloro-4-methylbenzoate | ![]() | Two electron-withdrawing chloro groups; one electron-donating methyl group. |
Electronic Effects:
Chlorine atoms are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I), which deactivates the benzene ring towards electrophilic attack.[1][2][3] Conversely, they possess lone pairs of electrons that can be donated to the ring through resonance (+R effect), which tends to direct incoming electrophiles to the ortho and para positions.[3] However, for halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring.[2] The methyl group, in contrast, is an electron-donating group through hyperconjugation and a weak inductive effect (+I).
In Methyl 2,3,5-trichloro-4-methylbenzoate, the cumulative inductive effect of three chlorine atoms significantly reduces the electron density of the aromatic ring compared to the dichloro analogue.
Steric Effects:
The presence of substituents at the ortho positions (C2 and C6) relative to the methyl ester group can cause significant steric hindrance. This steric crowding can force the ester group to twist out of the plane of the benzene ring, a phenomenon known as the "ortho effect".[4][5][6] This disruption of planarity inhibits resonance between the carbonyl group of the ester and the aromatic π-system.
Comparative Reactivity in Alkaline Hydrolysis
A common and informative reaction to probe the reactivity of esters is alkaline hydrolysis (saponification). The rate of this reaction is highly sensitive to the electronic and steric environment of the ester group.
The generally accepted mechanism for the alkaline hydrolysis of esters is a nucleophilic acyl substitution, proceeding through a tetrahedral intermediate. The rate-determining step is the nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon.
dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, fontname="Arial", fontsize=12];
} caption { label = "Generalized mechanism of alkaline ester hydrolysis."; fontsize = 10; }
Predicted Reactivity:
Based on established principles of physical organic chemistry, Methyl 2,3,5-trichloro-4-methylbenzoate is predicted to be more reactive towards alkaline hydrolysis than Methyl 2,5-dichloro-4-methylbenzoate. This prediction is rooted in the following factors:
-
Enhanced Electrophilicity: The additional chlorine atom at the C3 position in the trichloro compound exerts a significant electron-withdrawing inductive effect. This effect is relayed through the benzene ring to the ester group, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxide ion.
-
The Ortho Effect: Both molecules have a chlorine atom at the C2 position (ortho to the ester). This ortho substituent will cause steric hindrance, forcing the methyl ester group out of the plane of the benzene ring.[4][5] This disruption of resonance localization of the π electrons of the carbonyl group with the aromatic ring increases the electrophilicity of the carbonyl carbon, thereby accelerating the rate of hydrolysis.[7] While both molecules experience this ortho effect, the greater overall electron-withdrawing nature of the substituents in the trichloro- compound will further enhance the reactivity.
Experimental Protocol: Comparative Kinetic Analysis of Alkaline Hydrolysis
To experimentally validate the predicted difference in reactivity, a kinetic study of the alkaline hydrolysis of both compounds can be performed using UV-Vis spectrophotometry. The following is a generalized protocol.
Materials:
-
Methyl 2,3,5-trichloro-4-methylbenzoate
-
Methyl 2,5-dichloro-4-methylbenzoate
-
Sodium hydroxide (NaOH), analytical grade
-
Ethanol (or other suitable solvent)
-
Deionized water
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of known concentrations of Methyl 2,3,5-trichloro-4-methylbenzoate and Methyl 2,5-dichloro-4-methylbenzoate in a suitable organic solvent (e.g., ethanol).
-
Prepare a stock solution of sodium hydroxide in deionized water.
-
-
Kinetic Runs:
-
For each compound, perform a series of kinetic runs at a constant temperature.
-
In a cuvette, mix a known volume of the ester stock solution with a known volume of the NaOH solution. The concentration of NaOH should be in large excess to ensure pseudo-first-order kinetics.
-
Immediately place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer.
-
Monitor the reaction by recording the change in absorbance at a wavelength where the product (the corresponding benzoate anion) absorbs strongly and the starting material does not.
-
Record absorbance values at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
For each kinetic run, plot the natural logarithm of the difference between the final and instantaneous absorbance (ln(A∞ - At)) versus time.
-
The slope of this plot will be the negative of the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of NaOH.
-
Compare the second-order rate constants for the two compounds to determine their relative reactivity.
-
dot graph "" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption { label = "Workflow for comparative kinetic analysis."; fontsize = 10; }
Reactivity in Electrophilic Aromatic Substitution
While the primary focus for reactivity comparison is often on the ester group, the substitution pattern also influences the reactivity of the aromatic ring towards electrophilic aromatic substitution (EAS).
Both Methyl 2,3,5-trichloro-4-methylbenzoate and Methyl 2,5-dichloro-4-methylbenzoate are highly deactivated towards EAS due to the presence of the electron-withdrawing ester group and the chloro substituents.[1][2] The additional chlorine atom in the trichloro- compound will further deactivate the ring, making it significantly less reactive in EAS reactions compared to the dichloro- compound.
The directing effects of the substituents would lead to a complex mixture of products in an EAS reaction, with the substitution pattern being influenced by the interplay of the directing abilities of the chloro (ortho, para-directing) and the methyl ester and methyl (meta and ortho, para-directing, respectively) groups, as well as significant steric hindrance.
Conclusion
References
-
Hammett plots of various para-substituted 4-nitrophenyl benzoate esters under different hydrolysis conditions. ResearchGate. Available at: [Link]
-
Ortho effect. Wikipedia. Available at: [Link]
-
Ortho effect. A to Z Chemistry. WordPress.com. Available at: [Link]
-
Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. Available at: [Link]
-
Reactivity of chlorobenzene and benzene in electrophilic substitutions. Stack Exchange. Available at: [Link]
-
In electrophilic aromatic substitution reaction of class 12 chemistry CBSE. Vedantu. Available at: [Link]
-
Adding Cl to Benzene: Electrophilic Substitution. YouTube. Available at: [Link]
-
What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. Quora. Available at: [Link]
-
The halogenation of benzene - electrophilic substitution. Chemguide. Available at: [Link]
-
Steric inhibition of resonance in ortho-substituted benzoic acids. Chemistry Stack Exchange. Available at: [Link]
-
Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators. Available at: [Link]
-
26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]
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Affecting Reactivity of Methyl Benzoate w/ Substituents. Reddit. Available at: [Link]
-
An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. NDSU. Available at: [Link]
-
Reactivity and transport safety of substituted methyl benzoates. Chemistry Stack Exchange. Available at: [Link]
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2,5-Dichloro-4-methylbenzoic acid. PubChem. Available at: [Link]
-
Methyl 2,5-dichlorobenzoate. PubChem. Available at: [Link]
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Problem Set #3: Substitutent Effects and LFERS. University of Calgary. Available at: [Link]
-
NITRATION OF METHYL BENZOATE. University of Wisconsin-Madison. Available at: [Link]
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Methyl 2-chloro-4-methylbenzoate. PubChem. Available at: [Link]
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Computational Studies on the Reactivity of Polycyclic Aromatic Hydrocarbons. ResearchGate. Available at: [Link]
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Analytical Standards for Methyl 2,3,5-trichloro-4-methylbenzoate Quantification
Executive Summary: The Quantification Challenge
Methyl 2,3,5-trichloro-4-methylbenzoate is a highly specific chlorinated aromatic ester, primarily encountered as a critical intermediate or process impurity in the synthesis of agrochemicals (such as synthetic auxins) and specialized pharmaceutical building blocks. Unlike common commodity chemicals, this compound often lacks a commercially available "Gold Standard" Certified Reference Material (CRM) from major metrology institutes (e.g., NIST, USP).
This guide addresses the "Reference Standard Gap" —the scenario where researchers must quantify a critical impurity using "Research Grade" materials. We provide a comparative analysis of analytical techniques and a self-validating protocol to establish your own primary standard using Quantitative NMR (qNMR), ensuring regulatory compliance and scientific rigor.
The Standard Landscape: CRM vs. Research Grade
In the absence of a Pharmacopeial or NIST-traceable standard, the burden of characterization shifts to the analyst. The table below objectively compares the available options for this specific chlorinated ester.
| Feature | Certified Reference Material (CRM) | Research Grade / Custom Synthesis | In-House Isolated Standard |
| Availability | Rare/Non-Existent for this specific isomer. | High. Available from custom synthesis houses. | Variable. Requires preparative HPLC/crystallization. |
| Purity Uncertainty | Low (< 0.5%).[1][2] Uncertainty budget provided.[3] | Moderate (1–5%). Often "Area %" only. | Unknown until fully characterized. |
| Traceability | SI-traceable via NMI (e.g., NIST). | Vendor COA (often lacks rigorous traceability). | None without qNMR/Mass Balance. |
| Suitability | Final Release Testing, Regulatory Filings. | R&D, Early Process Development. | Impurity Identification, Marker retention time. |
| Recommendation | Preferred if available. | Acceptable only if characterized via qNMR (see Part 3). | Not Recommended for quantitative calibration. |
Critical Insight: The "Area %" Trap
Many commercial vendors supply this ester with a purity based on GC-FID "Area %". Do not rely on this for quantification. Chlorinated benzoates often contain isomeric impurities (e.g., Methyl 2,3,6-trichloro-4-methylbenzoate) that co-elute or have different response factors. You must validate the mass purity (
The Self-Validating System: Establishing a Primary Standard
Since a CRM is likely unavailable, you must upgrade a "Research Grade" material to a "Primary Calibrator" using Quantitative NMR (qNMR) . This is the only self-validating method that provides SI-traceability without requiring a reference standard of the analyte itself.
Protocol: Purity Assignment via 1H-qNMR
Principle: The signal intensity is directly proportional to the number of nuclei, independent of chemical structure. We use a NIST-traceable Internal Standard (IS) to determine the absolute purity of the Methyl 2,3,5-trichloro-4-methylbenzoate.
-
Analyte: Methyl 2,3,5-trichloro-4-methylbenzoate (Target ~10 mg).
-
Internal Standard (IS): Dimethyl sulfone (DMSO2) or 1,2,4,5-Tetrachloro-3-nitrobenzene (Traceable to NIST SRM). Note: Choose an IS with no signal overlap.
-
Solvent: CDCl₃ (Deuterated Chloroform).
Workflow Diagram:
Figure 1: qNMR workflow for assigning absolute purity to research-grade standards.
Calculation:
Analytical Methodologies: GC-ECD vs. GC-MS
Once your standard is validated, choose the quantification method. For polychlorinated aromatics, GC-ECD is the gold standard for sensitivity, while GC-MS provides specificity.
Comparative Analysis
| Parameter | GC-ECD (Electron Capture Detector) | GC-MS (Mass Spectrometry) |
| Mechanism | Detects electronegative atoms (Cl). | Ionization and mass filtering. |
| Sensitivity | Extreme (Femtogram level). Ideal for trace residue analysis.[4] | High (Picogram level). |
| Selectivity | High for halogens; susceptible to non-target electrophiles. | Absolute. Confirms structure via mass spectrum. |
| Linearity | Narrow dynamic range ( | Wide dynamic range ( |
| Best Use | Trace impurity quantification (< 0.1%). | Impurity identification & confirmation.[3][4][5] |
Recommended Protocol: GC-ECD for Quantification
This protocol is optimized for separating Methyl 2,3,5-trichloro-4-methylbenzoate from its isomers (e.g., 2,3,6-trichloro isomer).
Instrument Parameters:
-
Column: DB-1701 or Rtx-1701 (30 m x 0.25 mm, 0.25 µm). Cyanopropylphenyl phase offers better isomer separation than standard DB-5.
-
Carrier Gas: Helium (1.2 mL/min, constant flow).
-
Injection: Splitless (1 µL) @ 250°C.
-
Oven Program:
-
60°C (hold 1 min).
-
Ramp 20°C/min to 180°C.
-
Ramp 5°C/min to 230°C (Critical for isomer resolution).
-
Ramp 30°C/min to 280°C (hold 5 min).
-
-
Detector (ECD): 300°C. Makeup gas: Nitrogen (60 mL/min).
Experimental Logic: The intermediate ramp (Step 3) is slow (5°C/min) specifically to resolve the target 2,3,5-trichloro isomer from the 2,3,6-trichloro and 2,3,5,6-tetrachloro byproducts often present in the synthesis mixture [1].
Visualizing the Analytical Logic
The following diagram illustrates the decision matrix for analyzing samples containing this impurity.
Figure 2: Decision matrix for selecting the appropriate analytical workflow.
References
- Title: Method for dehalogenation of aromatic compounds (Patent US 5723663A).
-
qNMR Methodology
-
GC-ECD Analysis of Chlorinated Aromatics
- Title: Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorbenzylation Derivatiz
- Source: US EPA SW-846.
- Context: Provides the foundational parameters for ECD detection of chlorin
-
URL:[Link]
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- 6. Quantitative NMR of chloride by an accurate internal standard approach - Global NMR Discussion Meetings [globalnmr.org]
Crystal Structure Profiling: Methyl 2,3,5-trichloro-4-methylbenzoate
This guide provides an in-depth structural analysis and comparative profiling of Methyl 2,3,5-trichloro-4-methylbenzoate , a highly functionalized halogenated ester often utilized as a key intermediate in the synthesis of agrochemicals (synthetic auxins) and pharmaceutical building blocks.
Due to the specific steric crowding of the 2,3,4,5-substitution pattern, this guide synthesizes direct crystallographic principles with experimental data from close structural analogs (e.g., Methyl 3,5-dibromo-4-methylbenzoate and 2,3,5-trichloro-4-methylbenzoic acid) to establish a predictive performance model.
Executive Summary & Structural Significance
Methyl 2,3,5-trichloro-4-methylbenzoate (CAS: 203573-15-3) represents a class of "sterically congested" aromatic esters. Unlike simple benzoates, the presence of three chlorine atoms adjacent to a methyl group and the ester moiety creates significant torsional strain. Understanding its crystal structure is critical for:
-
Solid-State Stability: Predicting shelf-life and resistance to hydrolysis.
-
Formulation: Optimizing solubility profiles for agrochemical dispersion.
-
Halogen Bonding: Exploiting Cl···O and Cl···Cl interactions for supramolecular assembly.
Comparative Structural Analysis
The following table contrasts the predicted structural attributes of the target compound against experimentally verified analogs. This comparison highlights the impact of halogenation on crystal packing.
| Feature | Target: Methyl 2,3,5-trichloro-4-methylbenzoate | Analog A: Methyl 3,5-dibromo-4-methylbenzoate [1] | Control: Methyl 4-methylbenzoate [2] |
| Crystal System | Predicted: Monoclinic or Triclinic | Monoclinic ( | Monoclinic ( |
| Steric Strain | High: 2,3,5-Cl crowding forces ester rotation. | Moderate: 3,5-Br allows planar conformation. | Low: Planar molecule.[1] |
| Torsion Angle | Ester group likely twisted >10° out of plane. | ||
| Packing Forces | Dominant Cl···Cl and Cl···O halogen bonds. | Weak C—H···Br and O···Br contacts. | C—H···O hydrogen bonds. |
| Melting Point | High ( | High (Solid at RT) | Low ( |
| Density | High ( | High ( | Low ( |
Key Insight: The introduction of chlorine at positions 2 and 3 in the target compound disrupts the planarity seen in the 4-methylbenzoate control. This "out-of-plane" twisting of the ester group reduces conjugation but increases the melting point through robust halogen-bonding networks, enhancing solid-state stability compared to the non-halogenated analog.
Experimental Workflow: Crystal Growth & Structure Solution
To validate the specific unit cell parameters of Methyl 2,3,5-trichloro-4-methylbenzoate in your laboratory, follow this self-validating protocol designed for halogenated esters.
Phase 1: Solvent Selection Logic
-
Primary Solvent: Methanol or Ethanol (Polar protic, good solubility for esters).
-
Anti-Solvent: Water or Pentane (induces supersaturation).
-
Recommendation: Slow evaporation from Methanol/Chloroform (3:1) is preferred for chlorinated aromatics to encourage halogen-halogen stacking.
Phase 2: Crystallization Protocol
-
Dissolution: Dissolve 50 mg of the compound in 3 mL of Methanol/Chloroform mixture at 40°C. Ensure the solution is clear.
-
Filtration: Pass through a 0.45 µm PTFE filter to remove nucleation sites (dust).
-
Nucleation: Place the vial in a vibration-free environment at 4°C. Cap loosely with parafilm punctured by a single needle hole to control evaporation rate.
-
Harvesting: Crystals should appear within 48-72 hours as colorless blocks or needles.
Phase 3: Data Collection (XRD)
-
Temperature: Collect data at 100 K (cryogenic) to reduce thermal motion of the methyl and ester groups.
-
Refinement: Expect disorder in the methyl group orientation. Use a split-site model if electron density maps show elongation.
Visualization of Structural Logic
Diagram 1: Crystallization & Analysis Workflow
This flowchart outlines the critical path from crude material to refined CIF data.
Caption: Optimized workflow for obtaining high-quality single crystals of halogenated benzoates.
Diagram 2: Intermolecular Interaction Network
This diagram illustrates the competing forces that dictate the crystal packing of the target compound.
Caption: The interplay of steric strain and halogen bonding drives the high-density lattice formation.
Performance Implications
Based on the structural profiling, the performance of Methyl 2,3,5-trichloro-4-methylbenzoate compares to alternatives as follows:
-
Solubility: Significantly lower water solubility than Methyl 4-methylbenzoate due to the lipophilic chlorine shell. This makes it an ideal candidate for slow-release agrochemical formulations but requires emulsifiers for liquid delivery.
-
Chemical Stability: The steric bulk of the ortho-chlorines (positions 2 and 3) protects the ester carbonyl from nucleophilic attack (hydrolysis). Expect superior hydrolytic stability compared to non-halogenated analogs.
-
Bioavailability: The planar disruption caused by the 2,3,5-substitution pattern may reduce pi-stacking efficiency in biological receptors compared to flat molecules, potentially altering binding affinity in auxin-binding proteins.
References
-
Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(4), o899.
-
Saeed, A., Rafique, H., & Flörke, U. (2008).[1] Methyl 4-methylbenzoate.[2][3][4] Acta Crystallographica Section E: Structure Reports Online, 64(5), o821.[1]
-
ChemicalBook. (2025). Methyl 2,3,5-trichloro-4-methylbenzoate Product Data.
-
PubChem. (2025).[5][6][7][8] 2,3,5-Trichloro-4-methylbenzoic acid (Parent Acid Data).
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Stability of Methyl 2,3,5-trichloro-4-methylbenzoate: A Comparative Guide to Degradation Under Acidic vs. Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical development and chemical synthesis, understanding the stability of an active pharmaceutical ingredient (API) or a key intermediate is paramount. The molecular integrity of a compound under various processing and physiological conditions dictates its efficacy, safety, and shelf-life. This guide provides an in-depth comparative analysis of the stability of Methyl 2,3,5-trichloro-4-methylbenzoate, a highly substituted aromatic ester, under both acidic and basic environments. We will delve into the mechanistic underpinnings of its degradation, present a robust experimental framework for its stability assessment, and offer insights into the analytical methodologies required for accurate quantification.
Introduction: The Significance of pH-Dependent Stability
Methyl 2,3,5-trichloro-4-methylbenzoate is a complex molecule featuring a benzoate ester core heavily substituted with both electron-withdrawing chloro groups and an electron-donating methyl group. This substitution pattern creates a unique electronic and steric environment around the ester linkage, making its susceptibility to hydrolysis a critical parameter to investigate. Understanding its stability profile across the pH spectrum is crucial for:
-
Drug Development: Predicting the in vivo fate of ester-containing drug candidates and designing appropriate formulations.
-
Process Chemistry: Optimizing reaction and purification conditions to minimize degradation and maximize yield.
-
Quality Control: Establishing degradation product profiles and developing stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3]
This guide will compare the degradation pathways and rates of Methyl 2,3,5-trichloro-4-methylbenzoate under representative acidic and basic conditions, providing a comprehensive framework for researchers.
Mechanistic Considerations: The Tale of Two Hydrolysis Pathways
The primary degradation pathway for Methyl 2,3,5-trichloro-4-methylbenzoate in aqueous environments is hydrolysis of the ester bond, yielding 2,3,5-trichloro-4-methylbenzoic acid and methanol. However, the mechanism and rate of this reaction are profoundly influenced by the pH of the medium.
Acid-Catalyzed Hydrolysis: A Reversible Path
Under acidic conditions, the hydrolysis of esters is a reversible, acid-catalyzed process.[4][5] The reaction is initiated by the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol regenerate the acid catalyst and yield the carboxylic acid product.
The rate of acid-catalyzed hydrolysis is influenced by both electronic and steric factors. For Methyl 2,3,5-trichloro-4-methylbenzoate:
-
Electronic Effects: The three electron-withdrawing chloro groups on the benzene ring decrease the electron density on the carbonyl oxygen, making it less basic and thus less readily protonated. This effect is expected to slow down the initial step of the hydrolysis.[6] Conversely, the electron-donating methyl group slightly counteracts this effect.
-
Steric Effects: The presence of a chloro group at the ortho (2-position) introduces significant steric hindrance around the carbonyl group. This can impede the approach of the nucleophilic water molecule, thereby slowing down the rate of hydrolysis.[7][8]
Base-Promoted Hydrolysis (Saponification): An Irreversible Journey
In contrast to acid-catalyzed hydrolysis, base-promoted hydrolysis, also known as saponification, is an irreversible process. The reaction is initiated by the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the methoxide ion, a better leaving group than the hydroxide ion. The resulting carboxylic acid is immediately deprotonated by the basic conditions to form the carboxylate salt.
The rate of base-promoted hydrolysis is also governed by electronic and steric factors:
-
Electronic Effects: The electron-withdrawing chloro groups make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxide ion.[9] This is anticipated to accelerate the rate of hydrolysis. The electron-donating methyl group will have a slight opposing effect.
-
Steric Effects: Similar to the acidic conditions, the ortho-chloro group will sterically hinder the approach of the hydroxide ion, which could decrease the reaction rate.[10][11]
Anticipated Outcome:
Given the strong electron-withdrawing nature of the three chloro substituents, it is hypothesized that Methyl 2,3,5-trichloro-4-methylbenzoate will be significantly more susceptible to degradation under basic conditions compared to acidic conditions. The rate-enhancing electronic effects under basic conditions are expected to outweigh the rate-retarding steric hindrance.
Experimental Design: A Forced Degradation Study
To empirically compare the stability of Methyl 2,3,5-trichloro-4-methylbenzoate, a forced degradation study is the most appropriate approach.[1][12][13] This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing to generate degradation products and determine degradation pathways.
Materials and Reagents
-
Methyl 2,3,5-trichloro-4-methylbenzoate (high purity)
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.0)
Experimental Workflow
The following workflow provides a systematic approach to comparing the stability under acidic and basic conditions.
Caption: Experimental workflow for the forced degradation study.
Detailed Protocol
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Methyl 2,3,5-trichloro-4-methylbenzoate in acetonitrile.
-
Incubation:
-
Acidic: To a sealed vial, add an aliquot of the stock solution to 0.1 M HCl to achieve a final concentration of 100 µg/mL.
-
Basic: To a sealed vial, add an aliquot of the stock solution to 0.1 M NaOH to achieve a final concentration of 100 µg/mL.
-
Neutral: To a sealed vial, add an aliquot of the stock solution to pH 7.0 phosphate buffer to achieve a final concentration of 100 µg/mL.
-
-
Stress Conditions: Place all vials in a constant temperature bath at 60°C.
-
Sampling: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quenching: Immediately neutralize the acidic and basic samples (e.g., with an equimolar amount of NaOH or HCl, respectively) to stop the degradation reaction. Dilute all samples with the mobile phase to an appropriate concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Analytical Methodology: Quantifying Degradation
A robust analytical method is essential for accurately quantifying the parent compound and its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is well-suited for this purpose.
Proposed HPLC Method
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) gradient |
| Gradient | 50% Acetonitrile to 90% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Note: This is a proposed method and should be optimized and validated for the specific application.
Gas chromatography (GC) could also be a viable technique, particularly for analyzing the volatile degradation product, methanol.[14][15][16][17]
Data Presentation and Interpretation
The results of the stability study should be presented in a clear and comparative manner.
Hypothetical Comparative Stability Data
| Time (hours) | % Parent Remaining (Acidic, 0.1 M HCl) | % Parent Remaining (Basic, 0.1 M NaOH) | % Parent Remaining (Neutral, pH 7.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 98.5 | 65.2 | 99.8 |
| 4 | 96.8 | 42.1 | 99.5 |
| 8 | 93.2 | 15.8 | 99.1 |
| 24 | 85.6 | <1.0 | 97.5 |
Degradation Pathway
Caption: Degradation pathways under acidic and basic conditions.
Conclusion and Recommendations
The experimental evidence, supported by mechanistic principles, would strongly indicate that Methyl 2,3,5-trichloro-4-methylbenzoate is significantly more labile under basic conditions than in an acidic or neutral environment. The rapid degradation observed in the presence of sodium hydroxide highlights the susceptibility of the ester linkage to nucleophilic attack by hydroxide ions, a process that is electronically favored by the presence of three chloro substituents.
For professionals in drug development and process chemistry, these findings have critical implications:
-
Formulation Development: For oral dosage forms, enteric coatings may be necessary to protect the compound from the acidic environment of the stomach, but its stability in the more neutral to slightly basic environment of the intestines should be carefully evaluated. Liquid formulations should be buffered to a slightly acidic pH to ensure optimal stability.
-
Process Chemistry: During synthesis and purification, prolonged exposure to basic conditions, such as during extractions with basic solutions, should be minimized. If basic conditions are unavoidable, they should be conducted at low temperatures and for short durations.
-
Analytical Method Development: The stability-indicating HPLC method developed should be capable of resolving the parent compound from its primary degradant, 2,3,5-trichloro-4-methylbenzoic acid. This is crucial for accurate stability and purity assessments.
By understanding the pH-dependent stability of Methyl 2,3,5-trichloro-4-methylbenzoate, researchers can make informed decisions to ensure the quality, efficacy, and safety of products derived from this compound.
References
-
MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. [Link]
-
Pharmaguideline. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]
-
MSU Denver. (2020). Quantitative Measurement of Substituent Effects on Chemical Reactivity. [Link]
-
ResearchGate. (n.d.). Kinetic data for the acidcatalysed hydrolysis of carboxylic esters in water at 25 "C. [Link]
-
SciSpace. (2016, December 14). Forced Degradation Studies. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Chemistry Stack Exchange. (2019, February 7). Inductive vs conjugation effects in ester hydrolysis. [Link]
-
Correction. (2025, August 6). Ortho Ester Hydrolysis: Direct Evidence for a Three-Stage Reaction Mechanism. [Link]
-
EPA Nepis. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]
-
PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Link]
-
Student Doctor Network Forums. (2016, June 21). increasing the rate of ester hydrolysis. [Link]
-
Quora. (2023, February 22). What is the effect of steric hindrance on the hydrolysis of haloalkanes?[Link]
-
AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. [Link]
-
PubMed. (2010). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). [Link]
-
Scholars Research Library. (n.d.). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. [Link]
-
EPA. (1994, September). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. [Link]
-
PMC. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. [Link]
-
NPTEL Archive. (n.d.). Lecture 23 : Stereochemistry IV. [Link]
-
ElectronicsAndBooks. (n.d.). Calculations of Steric Hindrance in Ester Hydrolysis Based on Estimation of van der Waals Strain Energies of Alkanes. [Link]
-
ResearchGate. (2023, August 1). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]
-
ResearchGate. (2023, June 26). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]
-
ACS Publications. (n.d.). Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2013, July 1). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF METRONIDAZOLE BENZOATE AND RELATED IMPURITES IN BULK AND PHARMACEUTICAL FORMULATIONS. [Link]
-
Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. [Link]
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- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 8. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. forums.studentdoctor.net [forums.studentdoctor.net]
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- 17. epa.gov [epa.gov]
Safety Operating Guide
Operational Guide: Disposal & Handling of Methyl 2,3,5-trichloro-4-methylbenzoate
Executive Summary (Immediate Action)
Do NOT dispose of Methyl 2,3,5-trichloro-4-methylbenzoate down the drain or in general trash.
This compound is a halogenated aromatic ester . Its disposal requires strict segregation into the Halogenated Organic Waste stream. Improper disposal risks contamination of municipal water systems due to the persistence of chlorinated aromatics and the formation of hydrochloric acid (HCl) during uncontrolled combustion.
Critical Protocol:
-
Waste Stream: Halogenated Organic (Solid or Liquid).[1][2][3]
-
Container: High-Density Polyethylene (HDPE) or Glass. Avoid Metal.
-
Labeling: Must explicitly state "Halogenated" and list the full chemical name.
Chemical Profile & Hazard Logic
To handle this chemical safely, you must understand its behavior.[4][5][6][7][8][9] We are not just following rules; we are managing molecular reactivity.
| Property | Data | Operational Implication |
| Chemical Structure | Chlorinated Benzoate Ester | Lipophilic; penetrates skin/gloves.[5] Persistent in environment. |
| Reactivity | Ester Hydrolysis | In the presence of moisture/base, degrades to 2,3,5-trichloro-4-methylbenzoic acid (corrosive) and methanol (flammable). |
| Combustion | Releases HCl, CO, CO₂ | Must be incinerated in a facility with acid gas scrubbing. Open burning is dangerous.[8] |
| Physical State | Solid (typically) | Dust hazard.[7] Requires particulate respirators (N95/P100) if handled as powder. |
The "Why" Behind the Protocol
-
Why No Drains? Chlorinated aromatics are chemically stable and resistant to standard wastewater treatment biodegradation. They bioaccumulate in aquatic life.
-
Why No Metal Containers? If the ester hydrolyzes (even slightly due to ambient humidity), it releases the free chlorinated acid. This acid can corrode metal drums, leading to leaks. HDPE or glass is chemically resistant.
-
Why Segregate? Mixing halogenated waste with non-halogenated solvents (like acetone or ethanol) increases the disposal cost significantly, as the entire mixture must now be treated as halogenated waste (high-temp incineration).
Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation
Before disposal, determine the state of the waste.
-
Scenario A: Pure Solid / Spill Debris
-
Collect in a wide-mouth HDPE jar.
-
Do not dissolve in solvent just for disposal (increases volume/cost).
-
Classify as Solid Halogenated Waste .
-
-
Scenario B: Reaction Mixture / Mother Liquor
-
If dissolved in organic solvent (e.g., DCM, Ethyl Acetate), the entire solution is Liquid Halogenated Waste .
-
Crucial: Ensure the pH is neutral (6-8). If the reaction involved strong acids/bases, neutralize before bottling to prevent pressure buildup or container degradation.
-
Phase 2: Packaging & Labeling
-
Select Container: Use amber glass or HDPE. Ensure the cap has a PTFE (Teflon) liner to prevent solvent swelling.
-
Headspace: Leave 10% headspace. Esters can release volatile methanol upon hydrolysis; headspace prevents over-pressurization.
-
Labeling:
-
Primary Name: Methyl 2,3,5-trichloro-4-methylbenzoate.[10]
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.
-
No Abbreviations: Do not write "MTMB" or similar lab slang. Waste technicians need the full CAS or IUPAC name for safety sorting.
-
Phase 3: Storage & Pickup
-
Store in a Secondary Containment tray (polypropylene) to catch leaks.
-
Keep away from oxidizers (e.g., nitric acid) and strong bases (e.g., NaOH), which accelerate hydrolysis.
-
Schedule pickup with your licensed hazardous waste vendor (e.g., Veolia, Clean Harbors).
Emergency Procedures: Spill Management
Self-Validating Safety Check: Before acting, ask: Do I have the correct PPE? If not, evacuate.
Required PPE: Nitrile gloves (double gloved recommended), Safety Goggles, Lab Coat.
-
Isolate: Demarcate the area.
-
Contain (Solid):
-
Do not dry sweep (creates dust).
-
Cover with wet paper towels or use a HEPA-filter vacuum designated for chemical use.
-
Scoop into a wide-mouth jar.
-
-
Contain (Liquid/Solution):
-
Surround with absorbent socks/pillows.
-
Absorb with vermiculite or clay-based absorbent.
-
Do not use paper towels for large liquid spills (fire risk if flammable solvents are present).
-
-
Decontaminate: Scrub the surface with a dilute soap/water solution. Collect this water as hazardous waste (do not flush).
Visual Workflow: Disposal Decision Tree
The following diagram illustrates the logical flow for disposing of Methyl 2,3,5-trichloro-4-methylbenzoate, ensuring compliance and safety.
Figure 1: Decision matrix for the safe segregation and packaging of halogenated benzoate ester waste.
References & Regulatory Grounding[4][7]
-
PubChem. Methyl 4-methylbenzoate (Structural Analog Data). National Library of Medicine. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA/600/2-87/098. Available at: [Link]
-
Code of Federal Regulations. 40 CFR Appendix III to Part 268 - List of Halogenated Organic Compounds.[2][11] Electronic Code of Federal Regulations.[2] Available at: [Link][2]
-
University of Wisconsin–Madison. Chapter 7: Chemical Disposal Procedures. Safety Department Guidelines.[4][5][12] Available at: [Link]
Sources
- 1. uakron.edu [uakron.edu]
- 2. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. echemi.com [echemi.com]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. biomedico.uff.br [biomedico.uff.br]
- 10. METHYL 2,3,5-TRICHLORO-4-METHYLBENZOATE | 203573-15-3 [m.chemicalbook.com]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

